molecular formula C23H19ClN4O5S B1671840 EZ-482 CAS No. 1016456-76-0

EZ-482

货号: B1671840
CAS 编号: 1016456-76-0
分子量: 498.9 g/mol
InChI 键: CLWDCBBEVQRZLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

EZ-482 is a novel ligand of apolipoprotein E4 (apoE4), binding to apoE4 by a unique N-terminal allosteric effect.

属性

IUPAC Name

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5S/c1-28-23(31)18-8-3-2-7-17(18)19(26-28)13-22(30)25-20-12-16(9-10-21(20)29)34(32,33)27-15-6-4-5-14(24)11-15/h2-12,27,29H,13H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWDCBBEVQRZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016456-76-0
Record name N-(5-(N-(3-chlorophenyl)sulfamoyl)-2-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

EZ-482: A Novel Modulator of Apolipoprotein E4 for Alzheimer's Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action for EZ-482, a small molecule effector of apolipoprotein E (ApoE), with a specific focus on its potential therapeutic role in Alzheimer's disease. The information presented is based on biophysical studies that have elucidated the binding characteristics and functional consequences of the interaction between this compound and the major isoforms of ApoE, particularly the Alzheimer's disease risk factor, ApoE4.

Core Mechanism of Action

This compound is a novel small molecule that directly binds to apolipoprotein E. Its mechanism of action is centered on inducing a unique allosteric change in the ApoE4 isoform, which is the most significant genetic risk factor for late-onset Alzheimer's disease. While this compound binds to both ApoE3 and ApoE4, its interaction with ApoE4 produces a distinct conformational effect that modulates its function. Specifically, this compound binds to the C-terminal domain of ApoE, and in ApoE4, this binding event triggers an allosteric effect on the N-terminal domain. This conformational change blocks the heparin-binding region in the N-terminal domain. The residues in this region are crucial for the interaction of ApoE with its receptors, such as the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP-1), both of which are implicated in the pathogenesis of Alzheimer's disease.

Quantitative Data: Binding Affinity and Stoichiometry

The interaction between this compound and ApoE isoforms has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from these studies.[1]

ParameterApoE3ApoE4MethodReference
Apparent Dissociation Constant (Kd) ~8 µM~8 µMFluorescence Methods[1]
Binding Sites (Residues) 229–243 and 258–265 (C-terminal domain)229–243 and 258–265 (C-terminal domain)Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)[1]
N-terminal Allosteric Effect Not ObservedObservedHydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)[1]

Signaling Pathway and Functional Consequences

The binding of this compound to the C-terminal domain of ApoE4 induces a conformational change that propagates to the N-terminal domain, a phenomenon known as allostery. This allosteric modulation interferes with the ability of the N-terminal domain to bind heparin. Since the heparin-binding region of ApoE is also involved in its interaction with cell surface receptors like LDLR and LRP-1, this compound effectively modulates the receptor-binding activity of ApoE4.

EZ482_Mechanism cluster_ApoE4 Apolipoprotein E4 (ApoE4) N_terminal N-terminal Domain (Receptor Binding) C_terminal C-terminal Domain (Lipid Binding) Receptors LDLR / LRP-1 Receptors N_terminal->Receptors Binding Blocked Heparin Heparin N_terminal->Heparin Binding Blocked C_terminal->N_terminal Allosteric Effect EZ482 This compound EZ482->C_terminal Binds

Caption: Mechanism of this compound action on ApoE4.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS was employed to identify the binding site of this compound on ApoE and to detect conformational changes upon binding.

Protocol:

  • Sample Preparation:

    • ApoE stock solutions (10 µM) were prepared in phosphate-buffered saline (PBS), pH 7.4. For ApoE3, the buffer was supplemented with 2 mM dithiothreitol (DTT).

    • This compound was dissolved in DMSO and diluted 1:25 into the ApoE solution, followed by a 2-hour incubation at 25 °C. The final DMSO concentration was 2%.

    • A control sample of ApoE was prepared with an equivalent concentration of DMSO without this compound.

  • Deuterium Exchange:

    • The deuterium exchange reaction was initiated by diluting the ApoE or ApoE-EZ-482 complex into a D₂O-based buffer.

    • The exchange was allowed to proceed for various time points to monitor the kinetics of deuterium uptake.

  • Quenching:

    • The exchange reaction was quenched by lowering the pH to 2.5 and the temperature to 0 °C. This was achieved by adding a pre-chilled quench buffer.

  • Proteolysis:

    • The quenched protein samples were immediately passed through an immobilized pepsin column to digest the protein into smaller peptides.

  • LC-MS Analysis:

    • The resulting peptides were separated using reverse-phase liquid chromatography (LC) and analyzed by mass spectrometry (MS).

    • The mass of each peptide was measured to determine the extent of deuterium incorporation.

    • By comparing the deuterium uptake of peptides from ApoE in the presence and absence of this compound, regions of the protein that were protected from exchange upon ligand binding were identified.

Fluorescence-Based Binding Assays

Fluorescence methods were utilized to determine the apparent dissociation constant (Kd) of the this compound-ApoE interaction.

Protocol using SYPRO Orange Displacement:

  • Principle: SYPRO Orange is a fluorescent dye that binds to the same region of ApoE3 as this compound. The binding of SYPRO Orange to ApoE results in an increase in fluorescence. This compound displaces the bound SYPRO Orange, leading to a decrease in fluorescence.

  • Assay Setup:

    • A solution containing ApoE and SYPRO Orange was prepared.

    • The fluorescence emission was monitored at 575 nm.

  • Titration:

    • Increasing concentrations of this compound were added to the ApoE-SYPRO Orange solution.

    • The decrease in fluorescence intensity was measured at each concentration of this compound.

  • Data Analysis:

    • The data were fitted to a binding isotherm to calculate the apparent dissociation constant (Kd) for the this compound-ApoE interaction.

Experimental Workflow Visualization

The following diagram illustrates the workflow for identifying the this compound binding site on ApoE using Hydrogen-Deuterium Exchange Mass Spectrometry.

HDX_MS_Workflow A ApoE Solution (with and without this compound) B Initiate Deuterium Exchange (add D₂O buffer) A->B C Time-course Incubation B->C D Quench Reaction (low pH and temperature) C->D E Online Pepsin Digestion D->E F LC Separation of Peptides E->F G Mass Spectrometry Analysis F->G H Data Analysis (Compare Deuterium Uptake) G->H I Identify this compound Binding Site H->I

Caption: HDX-MS workflow for mapping this compound binding.

Conclusion

The small molecule this compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the major genetic risk factor, ApoE4. Its well-defined mechanism of action, characterized by a unique allosteric modulation of ApoE4's conformation and subsequent alteration of its receptor-binding properties, provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and build upon the current knowledge of this compound.

References

The Role of p300/CBP Inhibition in Cancer Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Inquiry: Initial searches for "EZ-482" as a p300/CBP inhibitor in the context of cancer did not yield direct supporting scientific literature. The available research predominantly identifies this compound as a ligand for Apolipoprotein E (ApoE), with a focus on its potential therapeutic applications in Alzheimer's disease.[1][2][3][4] This document will, therefore, provide a comprehensive technical guide on the role of established p300/CBP inhibitors in cancer, a field with robust scientific exploration and promising therapeutic candidates. A summary of the known biological functions of this compound in relation to ApoE is also provided for clarity.

Introduction to p300/CBP as Therapeutic Targets in Oncology

The paralogous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[5][6] Their enzymatic activity involves the transfer of an acetyl group to lysine residues on histone tails and other proteins, leading to a more open chromatin structure and facilitating the recruitment of transcription machinery. This epigenetic modification is crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[7]

In various cancers, the p300/CBP signaling axis is frequently dysregulated. Overexpression or hyperactivity of p300/CBP can lead to the aberrant activation of oncogenic gene expression programs, promoting tumor growth, survival, and therapeutic resistance.[5][7] Consequently, the development of small molecule inhibitors targeting the HAT activity of p300/CBP has emerged as a promising strategy in cancer therapy.

Mechanism of Action of p300/CBP Inhibitors in Cancer

p300/CBP inhibitors exert their anti-cancer effects through several key mechanisms:

  • Downregulation of Oncogenic Transcription: By inhibiting the acetyltransferase activity of p300/CBP, these molecules reduce histone acetylation at the promoters and enhancers of key oncogenes, such as MYC, leading to their transcriptional repression.[8]

  • Induction of Apoptosis: The suppression of pro-survival gene expression can trigger programmed cell death in cancer cells. For instance, inhibition of p300 has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[9]

  • Cell Cycle Arrest: p300/CBP are involved in the regulation of cell cycle progression. Their inhibition can lead to cell cycle arrest, often at the G1/S transition.[8]

  • Synthetic Lethality: In cancers with loss-of-function mutations in one of the paralogs (e.g., CBP-deficient tumors), the cells become highly dependent on the activity of the other. Targeting the remaining paralog with an inhibitor can create a synthetic lethal interaction, selectively killing cancer cells.[8]

The signaling pathway below illustrates the central role of p300/CBP in acetylating histones and other transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation. Inhibition of p300/CBP disrupts this cascade.

p300_CBP_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, p53) p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates (HAT activity) DNA DNA Histones->DNA loosens chromatin around Gene_Expression Oncogenic Gene Expression (e.g., Cyclins, BCL-2) DNA->Gene_Expression enables transcription Cell_Cycle Cell Cycle Progression & Proliferation Gene_Expression->Cell_Cycle Inhibitor p300/CBP Inhibitor (e.g., A-485, C646) Inhibitor->p300_CBP inhibits

Caption: p300/CBP signaling pathway and point of inhibition.

Preclinical Data on p300/CBP Inhibitors

A number of small molecule inhibitors of p300/CBP have demonstrated promising preclinical activity across various cancer types. The table below summarizes key quantitative data for some of the well-characterized inhibitors.

InhibitorCancer Type(s)IC50 / KdKey In Vitro FindingsKey In Vivo Findings
A-485 Hematological Malignancies, Prostate Cancerp300 IC50: 12 nMInhibits proliferation of hematological cancer cells. Reduces H3K27ac at enhancers of estrogen receptor α target genes in breast cancer.Inhibits tumor growth in a castration-resistant prostate cancer xenograft model.
C646 Prostate Cancer, Lung Cancer, Hematopoietic Cancersp300 IC50: 400 nMInduces caspase-dependent apoptosis in prostate cancer cells. Suppresses the growth of CBP-deficient lung and hematopoietic cancer cells.Suppressed tumor growth of CBP-deficient cancer cells in vivo.
CCS1477 Prostate CancerCBP IC50: 1.6 nMSuppresses androgen receptor target gene transcription.Demonstrates anti-tumor activity in castration-resistant prostate cancer models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines for key experiments used to characterize p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of p300 or CBP.

Protocol:

  • Reagents: Recombinant human p300/CBP, histone H3 or H4 peptide substrate, Acetyl-CoA, and the test inhibitor.

  • Procedure:

    • The inhibitor at various concentrations is pre-incubated with the p300/CBP enzyme in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the histone substrate and Acetyl-CoA.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the level of histone acetylation is quantified. This can be done using various methods, such as ELISA with an antibody specific for the acetylated histone mark or through radiological detection if using radiolabeled Acetyl-CoA.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where p300/CBP binding and histone acetylation are altered by inhibitor treatment.

Protocol:

  • Cell Treatment: Cancer cells are treated with the p300/CBP inhibitor or a vehicle control.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for p300, CBP, or a specific histone acetylation mark (e.g., H3K27ac) is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential peak analysis between inhibitor-treated and control samples reveals changes in protein binding or histone modification.

The workflow for a typical ChIP-seq experiment is depicted in the diagram below.

ChIP_seq_Workflow Cell_Treatment 1. Cell Treatment (Inhibitor vs. Vehicle) Crosslinking 2. Formaldehyde Cross-linking Cell_Treatment->Crosslinking Shearing 3. Chromatin Shearing Crosslinking->Shearing IP 4. Immunoprecipitation (e.g., anti-H3K27ac) Shearing->IP Purification 5. DNA Purification IP->Purification Sequencing 6. High-Throughput Sequencing Purification->Sequencing Analysis 7. Data Analysis (Peak Calling, Differential Analysis) Sequencing->Analysis

Caption: Experimental workflow for ChIP-seq analysis.

The Known Biological Role of this compound

Current research indicates that this compound is a small molecule that binds to Apolipoprotein E (ApoE).[1][2] It has been studied for its potential to modulate the function of ApoE, particularly the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[1][2]

Studies have shown that this compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (Kd) in the micromolar range.[1][3] Interestingly, its binding to ApoE4 induces a unique allosteric effect on the N-terminal domain.[1][2] This interaction has been shown to block the binding of heparin to the N-terminal domain of ApoE.[1] The heparin-binding region of ApoE is also involved in its interaction with cellular receptors like the LDL receptor and LRP-1.[1]

The relationship between this compound and ApoE is summarized in the following diagram.

EZ482_ApoE_Interaction cluster_ApoE ApoE Apolipoprotein E (ApoE) N_terminal N-terminal Domain C_terminal C-terminal Domain Heparin Heparin / Receptors N_terminal->Heparin binds C_terminal->N_terminal allosteric effect EZ482 This compound EZ482->C_terminal binds to

Caption: Interaction of this compound with Apolipoprotein E.

While ApoE has been implicated in some aspects of cancer biology, there is currently no evidence to suggest that this compound's interaction with ApoE directly involves the inhibition of p300/CBP for an anti-cancer effect.

Conclusion

The inhibition of p300/CBP represents a validated and promising therapeutic strategy in oncology. A growing number of potent and selective inhibitors are being developed and are undergoing preclinical and clinical evaluation. These agents have demonstrated the ability to modulate oncogenic gene expression, induce cancer cell death, and overcome drug resistance. While this compound has been investigated for its role as an ApoE ligand, its function as a p300/CBP inhibitor in cancer is not supported by the current scientific literature. Future research will continue to elucidate the full potential of p300/CBP inhibition in cancer therapy and may yet uncover novel connections between different signaling pathways.

References

EZ-482: A Technical Overview of its Interaction with Apolipoprotein E

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the premise of EZ-482 directly affecting histone acetylation is not supported by currently available scientific literature. The primary and well-documented role of this compound is as a ligand for Apolipoprotein E (ApoE), with potential implications for Alzheimer's disease research. This document provides an in-depth technical guide on the established mechanism of action of this compound concerning its interaction with ApoE.

Introduction to this compound

This compound is a novel small molecule that has been identified as a ligand of apolipoprotein E (ApoE).[1][2] Its primary therapeutic potential is being explored in the context of Alzheimer's disease.[1][2] The research on this compound has focused on its ability to bind to different isoforms of ApoE and modulate its interactions with other molecules.

Mechanism of Action: Interaction with Apolipoprotein E

This compound binds to the C-terminal domain of both the ApoE3 and ApoE4 isoforms.[3][4] Notably, its binding to ApoE4 induces a unique allosteric effect on the N-terminal domain of the protein.[1][2][3][4] This allosteric modulation is a key aspect of its function.

A significant consequence of this binding is the blockage of heparin binding to the N-terminal domain of ApoE.[3] The region on ApoE responsible for heparin binding is also crucial for its interaction with the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein 1 (LRP-1).[3] Therefore, by obstructing this site, this compound has the potential to influence the binding of ApoE to these important cellular receptors.[3]

Quantitative Data

The binding affinity of this compound to ApoE3 and ApoE4 has been quantified, with a reported dissociation constant (Kd) in the range of 5-10 μM.[1][2][3]

ParameterValueReference
Dissociation Constant (Kd) for ApoE35-10 μM[1][2][3]
Dissociation Constant (Kd) for ApoE45-10 μM[1][2][3]

Experimental Protocols

Detailed experimental methodologies for studying the interaction of this compound with ApoE have been described in the literature. These include techniques to characterize binding affinity and the allosteric effects.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique was employed to pinpoint the binding site of this compound on the ApoE protein. By measuring the rate of deuterium exchange, researchers identified the C-terminal domain as the primary interaction site.

Fluorescence Spectroscopy: This method was utilized to determine the apparent dissociation constant of the this compound and ApoE interaction. Changes in the fluorescence signal upon binding were measured to quantify the binding affinity.

Signaling Pathways and Logical Relationships

The interaction of this compound with ApoE and its downstream consequences can be visualized as a logical workflow.

EZ482_Mechanism cluster_binding This compound Binding to ApoE cluster_effect Allosteric Effect and Downstream Consequences EZ482 This compound ApoE_C_Terminal ApoE C-Terminal Domain EZ482->ApoE_C_Terminal Binds (Kd = 5-10 μM) ApoE_N_Terminal ApoE N-Terminal Domain ApoE_C_Terminal->ApoE_N_Terminal Allosteric Change (ApoE4) Heparin_Binding Heparin Binding Site ApoE_N_Terminal->Heparin_Binding ApoE_N_Terminal->Heparin_Binding ApoE_N_Terminal->Heparin_Binding Blocks Receptor_Binding LDL/LRP-1 Receptor Binding ApoE_N_Terminal->Receptor_Binding Heparin_Binding->Receptor_Binding Overlaps with

Caption: Mechanism of this compound action on Apolipoprotein E.

Conclusion Regarding Histone Acetylation

It is crucial to reiterate that the available scientific literature does not support a role for this compound in the regulation of histone acetylation. The user's query may have conflated this compound with other compounds, such as A-485, which is a known inhibitor of the histone acetyltransferases p300/CBP.[5][6][7] A-485 has been shown to reduce histone acetylation and affect gene expression in cancer cells.[7] However, A-485 and this compound are distinct molecules with different biological targets and mechanisms of action. Therefore, a technical guide on the effect of this compound on histone acetylation cannot be provided due to the lack of supporting data. The information presented here is a comprehensive summary of the current understanding of this compound's interaction with Apolipoprotein E.

References

Allosteric Modulation of Apolipoprotein E4 by EZ-482: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein E4 (apoE4) is the strongest genetic risk factor for late-onset Alzheimer's disease. Its pathogenic effects are linked to its unique conformational structure, which differs from the neutral apoE3 and protective apoE2 isoforms. One therapeutic strategy is to identify small molecules that can modulate the structure of apoE4, thereby altering its function to be more like that of apoE3. This technical guide provides an in-depth overview of the allosteric modulation of apoE4 by the small molecule EZ-482. We summarize the quantitative data from key experiments, detail the experimental protocols used to characterize this interaction, and visualize the proposed mechanism of action and experimental workflows.

Introduction to ApoE4 and the Rationale for Allosteric Modulation

The apolipoprotein E (apoE) gene exists in three common allelic forms: ε2, ε3, and ε4. The corresponding protein isoforms, apoE2, apoE3, and apoE4, differ by single amino acid substitutions.[1] While apoE3 is the most common and considered neutral, apoE4 significantly increases the risk for Alzheimer's disease, and apoE2 is considered protective.[2] The pathogenic nature of apoE4 is attributed to its distinct three-dimensional structure, which influences its interaction with lipids, receptors, and amyloid-beta peptides.[2]

The concept of "structure correctors" or allosteric modulators for apoE4 has emerged as a promising therapeutic avenue. These small molecules aim to bind to apoE4 and induce a conformational change that mitigates its detrimental properties. This compound is one such small molecule that has been studied for its ability to allosterically modulate apoE4.[1][3]

Quantitative Analysis of the this compound and ApoE4 Interaction

The interaction between this compound and apoE isoforms has been characterized by several biophysical techniques, yielding key quantitative data on its binding affinity and functional effects.[1]

ParameterApoE IsoformValueMethod(s)Reference
Apparent Dissociation Constant (Kd) ApoE4~8 µMFluorescence-based assays (Alexa488-labeled apoE4, TMR-labeled apoE3 mutant, SYPRO Orange reporter, ANS displacement)[1]
ApoE3~8 µMFluorescence-based assays[1]
Binding Site ApoE4 & ApoE3C-terminal domain (residues 229-243 and 258-265)Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)[1]
Allosteric Effect ApoE4Conformational change in the N-terminal domain (helices 1, 2, 3, and 4)Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)[1]
ApoE3No significant allosteric effect observedHydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)[1]
Functional Impact ApoE4Inhibition of heparin binding to the N-terminal domainFluorescence-based heparin binding assay[1]
ApoE4Alteration of lipid binding propertiesPyrene fluorescence lipid binding assay[1]

Mechanism of Allosteric Modulation

This compound exhibits its modulatory effect on apoE4 through a distinct allosteric mechanism. The binding of this compound to the C-terminal domain of apoE4 induces a conformational change that propagates to the distal N-terminal domain.[1][3] This long-range structural alteration is unique to the apoE4 isoform and is not observed with apoE3, despite this compound binding to both with similar affinity.[1]

The allosteric change in the N-terminal domain of apoE4 results in the blockage of the heparin-binding region.[1][3] This is significant because the heparin-binding region is also the site of interaction for key cell surface receptors, including the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP1).[3] By occluding this site, this compound can potentially modulate the receptor-mediated uptake and clearance of apoE4 and its associated lipoproteins and amyloid-beta peptides.

Allosteric_Modulation_of_ApoE4_by_EZ_482 cluster_apoE4 ApoE4 Protein cluster_apoE4_bound ApoE4-EZ-482 Complex N_terminal N-terminal Domain (Receptor Binding) C_terminal C-terminal Domain Receptor LDLR / LRP-1 Receptor N_terminal->Receptor Binds C_terminal->N_terminal Allosteric Signal EZ_482 This compound EZ_482->C_terminal Binds to N_terminal_altered N-terminal Domain (Altered Conformation, Receptor Binding Blocked) C_terminal_bound C-terminal Domain (this compound Bound) N_terminal_altered->Receptor Binding Blocked HDX_MS_Workflow Start ApoE4 +/- this compound Labeling Deuterium Labeling (D2O Buffer) Start->Labeling Quench Quench Reaction (Low pH and Temp) Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LC_MS LC-MS Analysis Digestion->LC_MS Analysis Data Analysis (Deuterium Uptake) LC_MS->Analysis

References

No Public Data Available on EZ-482's Impact on Gene Transcription in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no information on the impact of a compound designated "EZ-482" on gene transcription in tumor cells. The research focus of this compound appears to be in the field of neurodegenerative diseases, specifically Alzheimer's disease, through its interaction with apolipoprotein E (apoE).

Initial searches for "this compound" in the context of oncology and gene transcription yielded no relevant results. Subsequent, broader inquiries identified this compound as a small molecule that binds to apolipoprotein E (apoE).[1][2][3][4][5] Apolipoprotein E is a protein involved in fat metabolism that has also been identified as a major genetic risk factor for Alzheimer's disease.[4][5]

The available research on this compound focuses on its biochemical and biophysical interactions with different isoforms of apoE, namely apoE3 and apoE4.[4][5] Studies have characterized its binding affinity and the allosteric effects it induces upon binding. A key finding is that this compound can block the interaction of apoE with heparin, which may have implications for the protein's function in the brain.[4][5]

There are no mentions of clinical trials investigating this compound for cancer treatment. The existing clinical trial information related to apoE modulation is centered on Alzheimer's disease.[6][7][8]

Given the complete absence of data on the effect of this compound on gene transcription in tumor cells, it is not possible to create the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not published any research that would support the creation of such a document.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in publications, or the user may have been provided with an incorrect designation. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and its intended therapeutic area. Should information on a different, publicly researched compound be of interest, a similar in-depth guide can be compiled.

References

The Discovery and Synthesis of EZ-482: A Novel Allosteric Modulator of Apolipoprotein E

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein E (ApoE) is a crucial protein in lipid transport and metabolism, with its isoform ApoE4 being the most significant genetic risk factor for late-onset Alzheimer's disease. The small molecule EZ-482 has been identified as a novel ligand of ApoE, exhibiting a unique allosteric mechanism of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for key binding and functional assays, presents quantitative data in a structured format, and visualizes the compound's mechanism of action through signaling pathway and experimental workflow diagrams. This document serves as a core resource for researchers engaged in the study of ApoE modulators and their therapeutic potential.

Introduction

The apolipoprotein E (ApoE) gene is polymorphic, with three major alleles (ε2, ε3, and ε4) encoding for the ApoE2, ApoE3, and ApoE4 isoforms. These isoforms differ by single amino acid substitutions and play distinct roles in lipid metabolism and neuronal function. Crucially, the ApoE4 isoform is strongly associated with an increased risk of developing late-onset Alzheimer's disease.[1] One therapeutic strategy has been to identify small molecules that can modulate the structure and function of ApoE4, potentially mitigating its pathological effects.[1]

This compound, a small molecule compound, has emerged from these efforts as a promising ligand for ApoE. While the specific high-throughput screening or fragment-based discovery campaign that led to the identification of this compound is not extensively detailed in the public domain, its subsequent characterization has revealed a unique mode of action.[1][2] this compound binds to the C-terminal domain of both ApoE3 and ApoE4.[1] However, its binding to ApoE4 induces a unique allosteric conformational change in the N-terminal domain, a region critical for receptor and heparin binding.[1] This guide synthesizes the available technical information on this compound, providing a detailed examination of its discovery context, a plausible synthetic route, and the experimental methodologies used to elucidate its mechanism of action.

Synthesis of this compound

The chemical name for this compound is N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, with the molecular formula C₂₃H₁₉ClN₄O₅S. While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of its core components: a phthalazinone moiety and a sulfonamide-linked acetamide. The synthesis can be logically divided into the preparation of two key intermediates followed by their coupling.

Plausible Synthetic Scheme

A potential retrosynthetic analysis suggests the disconnection of the amide bond, leading to a phthalazinone-containing carboxylic acid and a sulfonamide-containing aniline.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (Intermediate A)

  • Reaction of Phthalic Anhydride with Methylhydrazine: Phthalic anhydride is reacted with methylhydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux to form N-methylphthalhydrazide.

  • Halogenation: The resulting phthalhydrazide is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield a 1-chloro-4-methylphthalazine.

  • Malonic Ester Synthesis: The 1-chloro-4-methylphthalazine is subsequently reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide).

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed using an aqueous acid or base, followed by heating to induce decarboxylation, yielding Intermediate A.

Step 2: Synthesis of 4-amino-2-((3-chlorophenyl)sulfonamido)phenol (Intermediate B)

  • Nitration of p-Aminophenol: p-Aminophenol is first protected, for instance, by acetylation, and then nitrated to introduce a nitro group ortho to the hydroxyl group.

  • Sulfonylation: The resulting nitro-aminophenol is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

  • Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride, to yield Intermediate B.

Step 3: Coupling of Intermediates and Final Product Formation

  • Amide Bond Formation: Intermediate A is activated to an acyl chloride or using a peptide coupling reagent (e.g., DCC, EDC/HOBt).

  • Final Condensation: The activated Intermediate A is then reacted with Intermediate B in an appropriate solvent with a base to form the final product, this compound.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Binding Affinity and Site of Interaction

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (Kd) in the range of 5-10 μM.[3] An apparent dissociation constant of approximately 8 μM has also been determined using fluorescence methods.[1][4][5] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been instrumental in mapping the binding site to residues within the C-terminal domain.[1]

Parameter ApoE3 ApoE4 Reference
Dissociation Constant (Kd) 5-10 μM5-10 μM[3]
Apparent Dissociation Constant ~8 μM~8 μM[1][4][5]
Binding Domain C-terminalC-terminal[1]

Table 1: Quantitative Binding Data of this compound to ApoE Isoforms

Allosteric Modulation of ApoE4

A key feature of this compound is its unique allosteric effect on the ApoE4 isoform.[1] While it binds to the C-terminal domain, this interaction induces a conformational change in the N-terminal domain of ApoE4.[1] This allosteric modulation has a significant functional consequence: it blocks the heparin-binding region located in the N-terminal domain.[1] This effect is specific to ApoE4 and is not observed with ApoE3.[1]

Signaling Pathway Implications

The heparin-binding region of ApoE is crucial for its interaction with cell surface heparan sulfate proteoglycans (HSPGs) and is also involved in its binding to the low-density lipoprotein receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).[1][6] By blocking this region on ApoE4, this compound can be hypothesized to modulate the downstream signaling pathways associated with these receptors. This could impact cellular processes such as lipid uptake, Aβ clearance, and neuronal signaling.[7][8][9]

EZ482_Signaling_Pathway cluster_0 This compound Interaction with ApoE4 cluster_1 Downstream Effects EZ482 This compound ApoE4_C ApoE4 (C-terminal) EZ482->ApoE4_C Binds ApoE4_N ApoE4 (N-terminal) ApoE4_C->ApoE4_N Allosteric Change Heparin_Site Heparin Binding Site (N-terminal) LDLR LDLR / LRP1 Heparin Heparin / HSPG Heparin_Site->Heparin Binding Blocked Heparin_Site->LDLR Binding Blocked Signaling Altered Downstream Signaling LDLR->Signaling Modulation

This compound Mechanism of Action

Experimental Protocols

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformational dynamics and ligand binding.

Protocol for HDX-MS Analysis of this compound-ApoE Interaction

  • Sample Preparation: Prepare stock solutions of ApoE (e.g., 10 μM in PBS, pH 7.4). For ApoE3, include a reducing agent like DTT (2 mM). Prepare a stock solution of this compound in DMSO.

  • Incubation: Incubate ApoE with or without this compound (e.g., at a 1:25 molar ratio) at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to allow binding equilibrium.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand mixture into a D₂O-based buffer. Collect samples at various time points (e.g., 10s, 1min, 10min, 1hr).

  • Quenching: Stop the exchange reaction by adding a quench buffer to reduce the pH to ~2.5 and lower the temperature to 0°C.

  • Digestion: The quenched sample is immediately passed over an immobilized pepsin column to digest the protein into peptides.

  • LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry to measure the extent of deuterium uptake in different peptide fragments.

  • Data Analysis: Compare the deuterium uptake of peptides from ApoE with and without this compound to identify regions of protection, indicating ligand binding or conformational changes.

HDX_MS_Workflow cluster_0 Sample Preparation cluster_1 Deuterium Exchange cluster_2 Analysis ApoE ApoE Solution Incubate Incubate ApoE +/- this compound ApoE->Incubate EZ482 This compound Solution EZ482->Incubate D2O Add D₂O Buffer Incubate->D2O Quench Quench (low pH, low temp) D2O->Quench Time Points Digestion Pepsin Digestion Quench->Digestion LCMS LC-MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

HDX-MS Experimental Workflow
Fluorescence-Based Binding Assays

Fluorescence spectroscopy provides a sensitive method to determine binding affinities.

Protocol for Fluorescence Anisotropy/Polarization Assay

  • Fluorophore Labeling: Covalently label a single-cysteine mutant of ApoE with a suitable fluorescent probe (e.g., Alexa Fluor 488 maleimide).

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ApoE to a series of wells.

  • Titration: Add increasing concentrations of this compound to the wells. Include control wells with no this compound.

  • Incubation: Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization or anisotropy of each well using a plate reader.

  • Data Analysis: The binding of the larger this compound molecule to the labeled ApoE will slow its rotational diffusion, leading to an increase in fluorescence polarization. Plot the change in polarization as a function of the this compound concentration and fit the data to a binding isotherm to determine the apparent dissociation constant.

Conclusion

This compound represents a significant tool for studying the biology of Apolipoprotein E, particularly the pathogenic isoform ApoE4. Its well-characterized binding site and unique allosteric mechanism provide a valuable pharmacological probe for dissecting the roles of different ApoE domains in health and disease. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of modulating ApoE function. Future studies focusing on the downstream cellular consequences of this compound's allosteric modulation of ApoE4 will be crucial in translating these in vitro findings into potential therapeutic strategies for Alzheimer's disease and other ApoE4-related pathologies.

References

Technical Whitepaper: The Binding Affinity of EZ-482 to Apolipoprotein E Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E (ApoE) is a crucial protein in lipid transport and metabolism, with its different isoforms (ApoE2, ApoE3, and ApoE4) exhibiting distinct functional characteristics. The ApoE4 isoform is a significant genetic risk factor for late-onset Alzheimer's disease. Modulating the function of ApoE4 through small molecules is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding affinity of a small molecule, EZ-482, to various ApoE isoforms.

Quantitative Data Summary

The binding affinity of this compound to human ApoE isoforms has been characterized for ApoE3 and ApoE4. Currently, there is no published data on the binding affinity of this compound to the ApoE2 isoform.

IsoformDissociation Constant (Kd)Notes
ApoE2 Not Reported-
ApoE3 ~8 µM (range: 5-10 µM)[1][2]Binds to the C-terminal domain.[1]
ApoE4 ~8 µM (range: 5-10 µM)[1][2]Binds to the C-terminal domain; induces a unique N-terminal allosteric effect.[1]

Mechanism of Action and Functional Consequences

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 with a similar dissociation constant of approximately 8 µM.[1] Despite binding to the C-terminal domain, this compound allosterically blocks the heparin-binding region located in the N-terminal domain of ApoE.[1] This is particularly significant because the heparin-binding region of ApoE is also responsible for its interaction with key cell surface receptors, including the Low-Density Lipoprotein Receptor (LDLR) and the LDL receptor-related protein 1 (LRP-1).[1] By obstructing this interaction, this compound can modulate the cellular uptake of ApoE-containing lipoprotein particles. A unique characteristic of this compound's interaction with ApoE4 is the induction of an N-terminal allosteric effect that is not observed with ApoE3.[1]

Experimental Protocols

The binding affinity and mechanism of action of this compound were determined using two primary biophysical techniques: Fluorescence-Based Binding Assays and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Fluorescence-Based Binding Assay

This method is employed to determine the dissociation constant (Kd) of the this compound and ApoE interaction.

Principle: The intrinsic fluorescence of tryptophan residues in ApoE is monitored. Upon binding of a ligand (this compound), the local environment of these residues can change, leading to a change in fluorescence intensity. This change is titrated against increasing concentrations of the ligand to determine the binding affinity.

Protocol:

  • Protein Preparation: Recombinant human ApoE3 and ApoE4 are purified to homogeneity. The final buffer composition for the experiment should be optimized for protein stability and to minimize background fluorescence.

  • Instrumentation: A fluorescence spectrophotometer capable of measuring tryptophan fluorescence (excitation ~280 nm, emission ~340 nm) is used.

  • Titration:

    • A fixed concentration of the ApoE isoform is placed in a quartz cuvette.

    • A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO) and then diluted into the assay buffer.

    • Increasing concentrations of this compound are added to the ApoE solution.

    • After each addition and a brief incubation period to reach equilibrium, the tryptophan fluorescence is measured.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the concentration of this compound.

    • The resulting binding curve is fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is utilized to map the binding site of this compound on the ApoE isoforms and to characterize conformational changes upon binding.

Principle: The rate of exchange of backbone amide hydrogens with deuterium in the solvent is sensitive to the protein's local structure and solvent accessibility. Ligand binding can protect certain regions from exchange, thus identifying the binding interface and any allosteric effects.

Protocol:

  • Sample Preparation: Solutions of the ApoE isoform are prepared in a standard H₂O-based buffer, both with and without a saturating concentration of this compound.

  • Deuterium Labeling:

    • The protein solutions are rapidly diluted into a D₂O-based buffer to initiate the hydrogen-deuterium exchange.

    • The exchange reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min).

  • Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature (e.g., adding a pre-chilled quench buffer containing acid). This locks the deuterium label in place.

  • Proteolysis: The quenched protein is immediately injected into an online pepsin column for rapid digestion into peptic peptides at low temperature.

  • LC-MS Analysis:

    • The resulting peptides are separated using a reversed-phase liquid chromatography column.

    • The separated peptides are then analyzed by a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation for each peptide.

  • Data Analysis:

    • The deuterium uptake for each peptide is compared between the ApoE-only and the ApoE-EZ-482 complex samples.

    • Peptides in the this compound-bound sample that show a reduction in deuterium uptake are identified as being part of or near the binding site.

    • Regions distant from the binding site that also show changes in deuterium uptake indicate allosteric effects.

Visualizations

experimental_workflow cluster_fluorescence Fluorescence Binding Assay cluster_hdx HDX-MS p1 Purified ApoE Isoform t1 Titrate with this compound p1->t1 m1 Measure Tryptophan Fluorescence t1->m1 a1 Plot Fluorescence Change vs. [this compound] m1->a1 c1 Calculate Kd a1->c1 a2 Identify Protected Regions p2 ApoE +/- this compound d2 Deuterium Labeling p2->d2 q2 Quench Reaction d2->q2 pr2 Pepsin Digestion q2->pr2 lcms2 LC-MS Analysis pr2->lcms2 lcms2->a2

Experimental workflows for determining binding affinity and mapping the binding site.

signaling_pathway cluster_apoE Apolipoprotein E ApoE ApoE Isoform (ApoE3/ApoE4) NTD N-Terminal Domain (Heparin/Receptor Binding) ApoE->NTD contains CTD C-Terminal Domain ApoE->CTD contains Receptors LDLR / LRP-1 NTD->Receptors Binding Blocked CTD->NTD Allosteric Inhibition EZ482 This compound EZ482->CTD Binds to Cell Cell Surface

Mechanism of this compound action on ApoE receptor binding.

References

An In-depth Technical Guide to the Pharmacodynamics of EZ-482

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacodynamics of EZ-482, a small molecule ligand of Apolipoprotein E (ApoE). The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental characterization of this compound. All data and protocols are based on available preclinical, in vitro studies.

Overview of this compound

This compound is a novel small molecule that has been identified as a ligand for Apolipoprotein E (ApoE).[1][2] Research has focused on its potential to modulate the function of ApoE, a protein with isoforms (ApoE2, ApoE3, and ApoE4) that are genetically linked to the risk of developing late-onset Alzheimer's disease.[3][4][5] Specifically, the ApoE4 isoform is a major genetic risk factor for this neurodegenerative condition.[3][4][5] this compound has been studied for its ability to bind to different ApoE isoforms and influence their structure and interactions.[3][4]

Quantitative Pharmacodynamic Data

The binding affinity of this compound for ApoE isoforms has been determined using various biophysical methods. The dissociation constants (Kd) are summarized in the table below.

ParameterApoE IsoformValue (µM)Method(s) of Determination
Dissociation Constant (Kd)ApoE35 - 10Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Dissociation Constant (Kd)ApoE4~8Fluorescence Methods
Dissociation Constant (Kd)ApoE45 - 10Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Mechanism of Action

This compound exhibits a unique allosteric mechanism of action. It binds to the C-terminal domain of both ApoE3 and ApoE4.[3][4][5] However, its binding to the ApoE4 isoform induces a distinct allosteric effect on the N-terminal domain.[3][4][5] This conformational change in the N-terminal domain effectively blocks the binding of heparin.[3][4][5] The heparin-binding region of ApoE is also crucial for its interaction with the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP-1).[3][4] Therefore, by obstructing this site, this compound may modulate the interaction of ApoE with these key receptors.[3]

EZ482_Mechanism cluster_ApoE Apolipoprotein E (ApoE) ApoE_N N-Terminal Domain (Heparin/Receptor Binding) Heparin Heparin ApoE_N->Heparin Blocks Binding Receptors LDLR / LRP-1 ApoE_N->Receptors Blocks Binding ApoE_C C-Terminal Domain ApoE_C->ApoE_N Allosteric Effect (on ApoE4) EZ482 This compound EZ482->ApoE_C Binds HDX_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ApoE ApoE D2O D2O Labeling ApoE->D2O ApoE_EZ482 ApoE + this compound ApoE_EZ482->D2O Quench Quench Reaction D2O->Quench Digest Proteolytic Digestion Quench->Digest MS Mass Spectrometry Digest->MS Data Data Analysis MS->Data

References

EZ-482: A Technical Guide to its Function as an Apolipoprotein E (ApoE) Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Contrary to the topic requested, extensive research indicates that EZ-482 is not characterized as a chemical probe for p300/CBP. Instead, the scientific literature identifies this compound as a novel ligand for Apolipoprotein E (ApoE), with potential implications for Alzheimer's disease research. This guide provides an in-depth overview of this compound's established biological function and mechanism of action related to ApoE.

Core Function and Mechanism of Action

This compound is a small molecule that binds directly to Apolipoprotein E. It has been shown to interact with both the ApoE3 and ApoE4 isoforms.[1][2] The primary binding site of this compound is located in the C-terminal domain of ApoE.[1][3][4] While it binds to both isoforms, its interaction with ApoE4 induces a unique allosteric effect on the N-terminal domain.[1][2] This allosteric modulation by this compound consequentially blocks the binding of heparin to the N-terminal domain of ApoE.[1][2] The heparin binding region of ApoE is also involved in its interaction with the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein 1 (LRP-1).[1][2]

Quantitative Data: Binding Affinity of this compound for ApoE

The binding affinity of this compound for ApoE has been determined using various biophysical methods. The dissociation constants (Kd) are summarized in the table below.

Target ProteinMethodDissociation Constant (Kd)Reference
ApoE3Fluorescence Methods5-10 µM[3][5]
ApoE4Fluorescence Methods5-10 µM[3][5]
ApoE (isoform not specified)Fluorescence Methods~8 µM[1][2][6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are described below.

3.1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This technique was employed to identify the binding site of this compound on ApoE.[1]

  • Protein and Ligand Preparation: 1 µM of wild-type ApoE was incubated in the presence and absence of 25 µM this compound.[1] The concentration of this compound was three times the apparent dissociation constant to ensure saturation of the binding site.[6]

  • Deuterium Labeling: ApoE stock solutions were incubated in D2O buffer at 25°C for 48 hours to allow for hydrogen-deuterium exchange.[6]

  • Quenching: The exchange reaction was quenched by mixing with a low pH solution.[6]

  • Analysis: The protein was then proteolytically digested, and the resulting peptides were analyzed by mass spectrometry to determine the extent of deuterium incorporation in different regions of the protein. Differences in deuterium uptake between the ApoE-EZ-482 complex and ApoE alone revealed the binding site.

3.2. Fluorescence-Based Binding Assays

Fluorescence methods were used to determine the apparent dissociation constant of the this compound-ApoE interaction.[1]

  • SYPRO Orange Fluorescence: The fluorescent dye SYPRO Orange binds to the same region of ApoE3 as this compound. The binding of this compound displaces SYPRO Orange, leading to a decrease in fluorescence, which can be monitored to determine the binding affinity.[1]

  • ANS Fluorescence: The binding of 8-Anilinonaphthalene-1-sulfonic acid (ANS) to ApoE results in an increase in fluorescence. Titration with this compound quenches this fluorescence, and the change in fluorescence can be used to calculate the dissociation constant.[6]

  • Fluorescently Labeled Heparin: To assess the effect of this compound on heparin binding, fluorescently labeled heparin was incubated with ApoE. The increase in fluorescence upon binding was measured. In competitive binding experiments, ApoE was pre-incubated with varying concentrations of this compound before the addition of labeled heparin.[1]

3.3. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. While mentioned as a method for hit confirmation in a screening strategy for ApoE4 binders, specific ITC data for this compound was not detailed in the provided search results.[7]

Visualizations

4.1. Signaling Pathway and Mechanism of Action of this compound

EZ482_Mechanism cluster_ApoE Apolipoprotein E (ApoE) cluster_Receptors Receptors N_terminal N-Terminal Domain EZ482 This compound Receptors LDL/LRP-1 Receptors N_terminal->Receptors Binds C_terminal C-Terminal Domain C_terminal->N_terminal Allosteric Effect (ApoE4 specific) Heparin Heparin EZ482->C_terminal Binds Heparin->N_terminal Binds

Caption: Mechanism of action of this compound on Apolipoprotein E.

4.2. Experimental Workflow for Characterizing this compound

EZ482_Workflow start Start: Characterization of this compound binding_site Identify Binding Site (HDX-MS) start->binding_site binding_affinity Determine Binding Affinity (Fluorescence Assays, ITC) start->binding_affinity functional_effect Assess Functional Effect (Heparin Binding Assay) binding_site->functional_effect binding_affinity->functional_effect allosteric_effect Investigate Allosteric Mechanism (HDX-MS on ApoE4) functional_effect->allosteric_effect end Conclusion: this compound is an allosteric modulator of ApoE allosteric_effect->end

References

Methodological & Application

EZ-482: Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the small molecule EZ-482 and its interaction with Apolipoprotein E (ApoE), a key protein implicated in Alzheimer's disease. The following sections detail the mechanism of action, quantitative binding data, and step-by-step protocols for relevant biochemical and biophysical assays.

Mechanism of Action

This compound is a novel small molecule ligand that binds to the C-terminal domain of Apolipoprotein E (ApoE).[1][2][3] This binding event induces a unique allosteric change, particularly in the ApoE4 isoform, which is a major genetic risk factor for late-onset Alzheimer's disease.[2][3] Although this compound physically interacts with the C-terminal domain, its primary functional consequence is the inhibition of heparin binding to the N-terminal domain of ApoE.[2][3] The heparin-binding region of ApoE is also responsible for its interaction with cell surface receptors like the low-density lipoprotein receptor (LDLR) and LDLR-related protein 1 (LRP-1).[2][4] Therefore, by blocking this interaction, this compound can modulate the cellular uptake and metabolism of ApoE-containing lipoproteins.

Quantitative Data Summary

The interaction between this compound and different ApoE isoforms has been quantified using various biophysical techniques. The key binding affinities are summarized in the table below.

ParameterApoE IsoformValueMethodReference
Dissociation Constant (Kd)ApoE3~5-10 µMMultiple Biophysical Methods[1][5]
Dissociation Constant (Kd)ApoE4~5-10 µMMultiple Biophysical Methods[1][5]
Apparent Dissociation ConstantApoE4~8 µMFluorescence Methods[2][3][6]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the interaction of this compound with ApoE are provided below.

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Site Mapping

This protocol is designed to identify the binding site of this compound on ApoE by measuring changes in the protein's solvent accessibility upon ligand binding.

  • Materials:

    • Recombinant human ApoE3 and ApoE4

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dithiothreitol (DTT) for ApoE3

    • DMSO

    • D₂O-based PBS (pD 7.4)

    • Quenching buffer (e.g., low pH and temperature)

    • Pepsin column

    • LC-MS/MS system

  • Protocol:

    • Prepare a 10 µM stock solution of ApoE in PBS. For ApoE3, include 2 mM DTT in the buffer.[2]

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the ApoE-ligand complex, dilute the this compound stock into the ApoE solution to a final concentration that is a multiple of the Kd (e.g., 25 µM this compound for 1 µM ApoE) and incubate for 2 hours at 25°C.[2][6] The final DMSO concentration should be kept low (e.g., 2%).[2]

    • Prepare a control sample of ApoE with an equivalent amount of DMSO without this compound.[2]

    • Initiate the hydrogen-deuterium exchange by diluting the ApoE or ApoE-EZ-482 solution 1:9 into D₂O buffer at 25°C.[2]

    • Allow the exchange reaction to proceed for various time points (e.g., 30 seconds, 1 minute, 5 minutes).[2]

    • Quench the exchange reaction by adding quenching buffer.

    • Immediately inject the quenched sample onto an online pepsin column for protein digestion.

    • Analyze the resulting peptides by LC-MS/MS to determine the deuterium uptake in different regions of the protein.

    • Compare the deuterium uptake between the ApoE-only and the ApoE-EZ-482 samples to identify regions with reduced exchange, indicating the binding site of this compound.

2. Fluorescence-Based Binding Affinity Determination

This protocol describes a method to determine the binding affinity of this compound to ApoE using a fluorescent reporter dye like SYPRO Orange or by titrating fluorescently labeled ApoE.

  • Materials:

    • Recombinant human ApoE

    • This compound

    • SYPRO Orange dye or Alexa488-labeled ApoE

    • Appropriate buffer (e.g., PBS, pH 7.4)

    • Fluorometer

  • Protocol:

    • Prepare a solution of ApoE in the appropriate buffer.

    • If using SYPRO Orange, add the dye to the ApoE solution. The binding of the dye to hydrophobic regions of the protein results in an increase in fluorescence.

    • Perform a titration by adding increasing concentrations of this compound to the ApoE-dye solution.

    • Measure the fluorescence intensity after each addition of this compound. The displacement of the dye by this compound will lead to a decrease in fluorescence.[2]

    • Alternatively, if using fluorescently labeled ApoE (e.g., Alexa488-ApoE), titrate with increasing concentrations of this compound and measure the change in fluorescence.[6]

    • Plot the change in fluorescence as a function of the this compound concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

3. Heparin-Binding Inhibition Assay

This protocol assesses the functional effect of this compound on the interaction between ApoE and heparin.

  • Materials:

    • Recombinant human ApoE4

    • This compound

    • Heparin

    • Fluorescently labeled heparin or a method to detect the ApoE-heparin complex

    • HEPES buffer (20 mM, pH 7.4) with 150 mM NaCl[2]

  • Protocol:

    • Prepare solutions of ApoE4 and this compound in HEPES buffer.

    • Incubate 0.5 µM ApoE4 with varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for 1 hour.[1][2]

    • In a separate reaction, prepare a 3 µM heparin solution.[2]

    • Add the pre-incubated ApoE4-EZ-482 complex to the heparin solution.[2]

    • Measure the amount of ApoE4 bound to heparin using a suitable detection method. If using a fluorescently labeled component, monitor the change in fluorescence.

    • A decrease in the formation of the ApoE-heparin complex in the presence of this compound indicates inhibition.

    • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

EZ482_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Cellular Consequences EZ482 This compound ApoE4 Apolipoprotein E4 (ApoE4) EZ482->ApoE4 Binds to Heparin_Binding Heparin Binding Site EZ482->Heparin_Binding Allosterically Inhibits Binding C_terminal C-terminal Domain N_terminal N-terminal Domain Receptors LDLR / LRP-1 Receptors ApoE4->Receptors Binds to Cellular_Uptake Reduced Cellular Uptake of ApoE4 Receptors->Cellular_Uptake ApoE4_Signaling Modulation of ApoE-mediated Signaling Receptors->ApoE4_Signaling

Caption: Mechanism of action of this compound on ApoE4 and its downstream consequences.

Experimental Workflow Diagram

EZ482_Experimental_Workflow cluster_0 Binding Characterization cluster_1 Functional Analysis cluster_2 Data Analysis & Interpretation start Start: Recombinant ApoE and this compound Compound hdx_ms HDX-MS start->hdx_ms fluorescence_assay Fluorescence Assay start->fluorescence_assay isothermal_titration Isothermal Titration Calorimetry (ITC) start->isothermal_titration heparin_inhibition Heparin Binding Inhibition Assay start->heparin_inhibition binding_site Identify Binding Site hdx_ms->binding_site binding_affinity Determine Kd fluorescence_assay->binding_affinity isothermal_titration->binding_affinity cell_based_assays Cell-based Assays (e.g., Cellular Uptake) heparin_inhibition->cell_based_assays functional_effect Determine IC50 heparin_inhibition->functional_effect cellular_activity Assess Cellular Activity cell_based_assays->cellular_activity mechanism Elucidate Mechanism of Action binding_site->mechanism binding_affinity->mechanism functional_effect->mechanism cellular_activity->mechanism

Caption: Workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols: EZ-482 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZ-482 is a novel small molecule ligand of Apolipoprotein E (ApoE), a key protein in lipid metabolism and a significant genetic risk factor for Alzheimer's disease.[1] In vitro studies have demonstrated that this compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms.[1][2] This binding induces a unique allosteric change in the N-terminal domain of ApoE4 and blocks the binding of heparin.[1][2] The heparin-binding region of ApoE is also crucial for its interaction with receptors like the LDL receptor (LDLR) and the LDL receptor-related protein 1 (LRP-1).[1][2] These interactions are implicated in the pathogenesis of Alzheimer's disease. Furthermore, in the context of cancer immunology, this compound has been shown to counteract the immunosuppressive effects of ApoE by modulating the ATPase activity of BiP (Binding Immunoglobulin Protein), leading to restored MHC-I expression on tumor cells.[3][4]

These application notes provide a detailed protocol for the preparation and administration of this compound in in vivo mouse models based on currently available literature.

Data Presentation

In Vivo Dosage and Administration Summary
ParameterDetailsReference
Compound This compound[4]
Animal Model 8-week-old female C57BL/6 mice[4]
Dosage 15 mg/kg[4]
Administration Route Oral gavage[4]
Frequency Daily[4]
Vehicle/Formulation Not specified in the study, but recommended formulations are available.[4][5]
In Vitro Binding Affinity
ParameterDetailsReference
Target Apolipoprotein E (ApoE3 and ApoE4)[1][2]
Binding Site C-terminal domain[1][2]
Dissociation Constant (Kd) Approximately 5-10 µM[5]

Experimental Protocols

Formulation of this compound for Oral Administration

Two protocols are provided for the preparation of this compound for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 1: Aqueous-Based Formulation [5]

This formulation yields a clear solution with a solubility of at least 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:

    • 40% PEG300 (e.g., 400 µL for a 1 mL final volume)

    • 10% DMSO (from the this compound stock solution, e.g., 100 µL for a 1 mL final volume)

    • 5% Tween-80 (e.g., 50 µL for a 1 mL final volume)

    • 45% Saline (e.g., 450 µL for a 1 mL final volume)

  • Vortex the final solution until it is clear and homogenous.

Protocol 2: Oil-Based Formulation [5]

This formulation also yields a clear solution with a solubility of at least 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the following solvents sequentially:

    • 90% Corn Oil

    • 10% DMSO (from the this compound stock solution)

  • Vortex the solution until the this compound is fully dissolved.

Administration by Oral Gavage

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Mouse restraint device (optional)

Procedure:

  • Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose of 15 mg/kg.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to prevent movement and immobilize the head.

  • With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue.

  • Advance the needle smoothly into the esophagus. You should not feel any resistance. If resistance is met, withdraw the needle and reposition.

  • Once the needle is correctly positioned in the esophagus, slowly dispense the calculated volume of the this compound solution.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Repeat the administration daily as required by the experimental design.

Visualizations

Mechanism of Action of this compound

EZ482_Mechanism This compound Mechanism of Action cluster_ApoE ApoE Protein EZ482 This compound CTerminal C-Terminal Domain EZ482->CTerminal Binds to HeparinBinding Heparin Binding EZ482->HeparinBinding Blocks ApoE Apolipoprotein E (ApoE) NTerminal N-Terminal Domain CTerminal->NTerminal NTerminal->HeparinBinding AllostericEffect Allosteric Effect (on ApoE4) NTerminal->AllostericEffect ReceptorBinding LDLR/LRP-1 Binding HeparinBinding->ReceptorBinding

Caption: Direct binding of this compound to the C-terminal domain of ApoE.

Downstream Signaling Effect of this compound in a Cancer Context

EZ482_Signaling This compound Downstream Signaling in Cancer Immunology cluster_inhibition Inhibitory Pathway cluster_restoration Restoration by this compound M2_Exo M2 Macrophage-derived Exosomal ApoE BiP BiP (Binding Immunoglobulin Protein) M2_Exo->BiP Binds to & Inhibits ATPase ATPase Activity BiP->ATPase MHC1 MHC-I Expression on Tumor Cells ATPase->MHC1 Maintains TCell CD8+ T-cell Recognition MHC1->TCell EZ482 This compound EZ482->M2_Exo Blocks Binding to BiP

Caption: this compound restores MHC-I expression by blocking ApoE's inhibition of BiP.

References

Application of EZ-482 in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD). The ApoE4 protein adopts a pathogenic conformation that contributes to neurodegeneration through various mechanisms, including amyloid-beta (Aβ) aggregation and tau pathology. EZ-482 is a novel small molecule that acts as a ligand for Apolipoprotein E (ApoE). It has been identified as a modulator of ApoE4 function, offering a potential therapeutic avenue for AD. This document provides detailed application notes and protocols for the use of this compound in in vitro and proposed in vivo Alzheimer's disease research models.

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms. However, its binding to ApoE4 induces a unique allosteric change in the N-terminal domain, which is implicated in ApoE4's pathogenic functions. This allosteric modulation blocks the heparin-binding region in the N-terminal domain, a site that also interacts with critical receptors like the low-density lipoprotein receptor (LDLR) and the LDLR-related protein 1 (LRP1), both of which are involved in AD pathogenesis.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound to ApoE Isoforms
ApoE IsoformDissociation Constant (Kd)MethodReference
ApoE3~8 µMFluorescence-based assays
ApoE4~8 µMFluorescence-based assays
Table 2: Effect of this compound on ApoE4 Function
Functional AssayEffect of this compoundConcentrationReference
Heparin BindingBlocks heparin binding to ApoE40.5 - 10 µM
Allosteric ConformationInduces N-terminal conformational change in ApoE4Not specified

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on its ability to induce a conformational change in the ApoE4 protein. By binding to the C-terminal domain, it allosterically alters the structure of the N-terminal domain, thereby inhibiting its interaction with heparin and potentially with cell surface receptors like LDLR and LRP1. This modulation is hypothesized to mitigate the downstream pathological effects of ApoE4 in Alzheimer's disease.

EZ482_Mechanism cluster_ApoE4 ApoE4 Protein N-terminal Domain N-terminal Domain Heparin/Receptors (LDLR, LRP1) Heparin/Receptors (LDLR, LRP1) N-terminal Domain->Heparin/Receptors (LDLR, LRP1) Interaction Blocked Reduced Pathogenicity Reduced Pathogenicity N-terminal Domain->Reduced Pathogenicity Results in C-terminal Domain C-terminal Domain C-terminal Domain->N-terminal Domain Allosteric Modulation This compound This compound This compound->C-terminal Domain Binds Pathogenic Signaling Pathogenic Signaling Heparin/Receptors (LDLR, LRP1)->Pathogenic Signaling Leads to

This compound Mechanism of Action on ApoE4.

Experimental Protocols

In Vitro Methods

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to Characterize this compound Binding and Allosteric Effects

This protocol is adapted from established methods for studying protein-ligand interactions.

Objective: To map the binding site of this compound on ApoE4 and to identify regions of conformational change upon binding.

Materials:

  • Recombinant human ApoE4 protein

  • This compound

  • D₂O-based buffer (e.g., 10 mM HEPES, 150 mM KCl, pD 7.4)

  • Quench buffer (e.g., 1 M HCl, pH 2.5)

  • Pepsin column

  • LC-MS system

Protocol:

  • Sample Preparation: Prepare a 4 µM solution of ApoE4 in a standard H₂O-based buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4). For the ligand-bound state, incubate the ApoE4 solution with an excess of this compound (e.g., 5-10 fold molar excess) for at least 30 minutes at room temperature.

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample (with or without this compound) 1:10 into the D₂O labeling buffer at 25°C.

  • Time Points: Collect samples at various time points (e.g., 30s, 1min, 5min, 10min, 30min, 60min) to monitor the kinetics of deuterium exchange.

  • Quenching: Stop the exchange reaction by mixing the labeled sample 1:1 with ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, minimizing back-exchange.

  • Digestion: Immediately inject the quenched sample onto an in-line pepsin column for proteolytic digestion.

  • LC-MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze by mass spectrometry to determine the mass of each peptide.

  • Data Analysis: Compare the deuterium uptake of peptides from the ApoE4-only sample with the ApoE4-EZ-482 sample. Regions with significantly reduced deuterium uptake in the presence of this compound indicate the binding site. Regions with altered deuterium uptake (either increased or decreased) outside the direct binding site indicate allosteric conformational changes.

HDX_MS_Workflow cluster_workflow HDX-MS Experimental Workflow A ApoE4 +/- this compound Incubation B Deuterium Labeling (D2O Buffer) A->B C Time-course Sampling B->C D Quenching (Low pH & Temp) C->D E Online Pepsin Digestion D->E F LC-MS Analysis E->F G Data Analysis & Comparison F->G

Hydrogen-Deuterium Exchange Mass Spectrometry Workflow.

2. Fluorescence Polarization (FP) Assay for Measuring Binding Affinity

This protocol provides a general framework for determining the Kd of the this compound and ApoE4 interaction.

Objective: To quantify the binding affinity of this compound to ApoE4.

Materials:

  • Fluorescently labeled this compound (or a fluorescently labeled competitor)

  • Recombinant human ApoE4 protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 96- or 384-well plates

  • Fluorescence plate reader with polarization filters

Protocol:

  • Reagent Preparation: Prepare a stock solution of fluorescently labeled this compound (tracer) and a series of dilutions of unlabeled ApoE4 in the assay buffer.

  • Assay Setup: In a microplate, add a fixed concentration of the tracer to each well. Then, add the serially diluted ApoE4 protein to the wells. Include control wells with tracer only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of ApoE4. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

FP_Assay_Workflow cluster_fp Fluorescence Polarization Assay Workflow prep Prepare Reagents (Tracer & ApoE4 Dilutions) setup Plate Setup (Tracer + ApoE4 in Wells) prep->setup incubate Incubation to Equilibrium setup->incubate measure Measure Fluorescence Polarization incubate->measure analyze Data Analysis & Kd Determination measure->analyze

Fluorescence Polarization Assay Workflow.
Proposed In Vivo Application and Protocol

Disclaimer: To date, there is no publicly available in vivo data for this compound in Alzheimer's disease animal models. The following protocol is a proposed methodology based on common practices for evaluating the efficacy of small molecule therapeutics in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models that also express human ApoE4.

Objective: To assess the in vivo efficacy of this compound in reducing AD-like pathology and improving cognitive function in a relevant mouse model.

Animal Model: 5xFAD transgenic mice expressing human ApoE4 (e.g., 5xFAD-APOE4 knock-in mice).

Materials:

  • This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

  • Age-matched 5xFAD-APOE4 mice and wild-type littermate controls.

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

  • Reagents for tissue processing, immunohistochemistry (for Aβ and tau), and biochemical assays (e.g., ELISA for Aβ levels).

Protocol:

  • Dosing Regimen: Based on in vitro potency and estimated pharmacokinetic properties, establish a dosing regimen for this compound (e.g., daily intraperitoneal or oral administration). A vehicle-treated control group is essential.

  • Treatment Period: Treat the mice for a specified duration (e.g., 1-3 months), starting at an age before or after significant plaque deposition, depending on the therapeutic hypothesis (preventive vs. therapeutic).

  • Behavioral Testing: In the final weeks of treatment, conduct a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term spatial working memory.

  • Tissue Collection and Processing: At the end of the study, euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Pathological Analysis:

    • Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque load and against phosphorylated tau (e.g., AT8) to assess tau pathology.

    • Biochemical Analysis: Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Data Analysis: Compare the cognitive performance and pathological readouts between the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed effects.

InVivo_Study_Design cluster_invivo Proposed In Vivo Study Design start Select 5xFAD-APOE4 Mice treatment This compound or Vehicle Administration start->treatment behavior Cognitive Behavioral Testing treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Pathological & Biochemical Analysis tissue->analysis outcome Evaluate Efficacy analysis->outcome

Proposed In Vivo Study Design for this compound.

Conclusion and Future Directions

This compound represents a promising tool compound for investigating the role of ApoE4 in Alzheimer's disease. Its unique allosteric mechanism of action provides a novel approach to modulating the pathogenic effects of this key genetic risk factor. The in vitro protocols provided here offer a robust framework for characterizing the interaction of this compound and similar molecules with ApoE4.

The critical next step in the evaluation of this compound is to conduct in vivo studies in relevant Alzheimer's disease animal models. The proposed in vivo protocol outlines a potential path for such an investigation. Future research should focus on determining the pharmacokinetic and pharmacodynamic properties of this compound, its ability to cross the blood-brain barrier, and its efficacy in mitigating the hallmark pathologies and cognitive deficits associated with Alzheimer's disease in the context of the ApoE4 genotype. Such studies will be crucial in validating ApoE4 modulation as a viable therapeutic strategy for this devastating neurodegenerative disease.

Application Notes and Protocols for Studying Histone Acetylation in Prostate Cancer with a p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The compound EZ-482, as specified in the topic, is primarily investigated as a ligand for apolipoprotein E (apoE) with applications in Alzheimer's disease research. Current scientific literature does not support its use as a histone acetyltransferase (HAT) inhibitor or its direct application in prostate cancer research related to histone acetylation. Therefore, to provide relevant and accurate information, these application notes will focus on CCS1477 (Inobrodib) , a well-characterized, potent, and selective inhibitor of the p300/CBP bromodomain, which is under clinical investigation for the treatment of prostate cancer.

Introduction

The histone acetyltransferases (HATs) p300 (E1A-binding protein) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1] They function by acetylating histone proteins, which leads to a more open chromatin structure, facilitating the transcription of key oncogenes, including the androgen receptor (AR) and c-Myc.[2][3] CCS1477 is a first-in-class, orally bioavailable small molecule that selectively inhibits the bromodomains of p300 and CBP, thereby preventing them from reading acetylated histones and activating gene expression.[4] This mechanism leads to the downregulation of AR, AR splice variants (AR-SVs), and c-Myc, resulting in the inhibition of prostate cancer cell proliferation and tumor growth.[3][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CCS1477 as a tool to study the role of p300/CBP-mediated histone acetylation in prostate cancer.

Data Presentation

Table 1: In Vitro Activity of CCS1477 in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (nM)Reference
22Rv1Castration-resistant, AR-positive, expresses AR splice variants96[3]
VCaPCastration-resistant, AR-positive, AR amplification49[3]
LNCaPAndrogen-sensitive, AR-positive>1000[7]
C4-2Castration-resistant, AR-positiveNot specified, but validated[7]
PC3AR-negative, hormone-independent>1000[3]
DU145AR-negative, hormone-independent>1000[3]
Table 2: Binding Affinity and Selectivity of CCS1477
ProteinBinding Affinity (Kd, nM)Reference
p3001.3[6]
CBP1.7[6]
BRD4222[6]
Table 3: In Vivo Efficacy of CCS1477 in a 22Rv1 Xenograft Model
Treatment GroupDosing ScheduleTumor Growth InhibitionBiomarker ReductionReference
CCS147710 mg/kg, once daily (qd)CompleteSignificant knockdown of tumor AR-FL, AR-V7, and c-Myc protein; complete inhibition of plasma PSA[6]
CCS147720 mg/kg, once daily (qd)CompleteNot specified[3]
CCS147730 mg/kg, every other day (qod)CompleteNot specified[6]

Mandatory Visualizations

p300_CBP_Signaling_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds and activates p300_CBP p300/CBP AR->p300_CBP Recruits Histones Histones p300_CBP->Histones HAT Activity Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Acetylation Transcription Gene Transcription Acetylated_Histones->Transcription Promotes Oncogenes Oncogenes (e.g., c-Myc, KLK3) Prostate_Cancer_Growth Prostate Cancer Growth Proliferation Cell Proliferation Transcription->Oncogenes CCS1477 CCS1477 CCS1477->p300_CBP Inhibits Bromodomain

Caption: p300/CBP Signaling Pathway in Prostate Cancer.

Experimental_Workflow_Histone_Acetylation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis PC_Cells Prostate Cancer Cells (e.g., 22Rv1) Treatment Treat with CCS1477 (e.g., 0-1000 nM, 24-72h) PC_Cells->Treatment Harvest Harvest Cells Treatment->Harvest Western Western Blot (for global H3/H4 acetylation) Harvest->Western ChIP Chromatin Immunoprecipitation (ChIP) (using H3K27ac antibody) Harvest->ChIP Data_Analysis Data Analysis (Quantify changes in histone acetylation) Western->Data_Analysis qPCR qPCR/ChIP-seq (analyze AR/c-Myc target gene promoters) ChIP->qPCR qPCR->Data_Analysis

References

Application Notes and Protocols for EZ-482 Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apolipoprotein E (ApoE) is a crucial lipid-transport protein in the brain, and its isoform ApoE4 is the most significant genetic risk factor for late-onset Alzheimer's disease (AD).[1][2] ApoE4 has been implicated in several neuropathological processes, including the modulation of amyloid-beta (Aβ) aggregation and clearance, synaptic function, and neuroinflammation.[3] The distinct functions of ApoE isoforms are, in part, mediated by their interactions with cell surface receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1).[2][4]

EZ-482 is a novel small molecule that acts as a ligand for apolipoprotein E. It binds to the C-terminal domain of both ApoE3 and ApoE4 with a dissociation constant (Kd) in the range of 5-10 μM.[5] A key feature of this compound is its ability to induce a unique N-terminal allosteric change in ApoE4, which blocks the heparin-binding region.[5] This region is also critical for the interaction of ApoE with its receptors, including LRP1.[5] By modulating the interaction between ApoE4 and its receptors, this compound presents a promising tool to investigate and potentially counteract the detrimental effects of ApoE4 in neuronal contexts.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to study its effects on neurite outgrowth and amyloid-beta uptake, two key processes affected by ApoE4.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data illustrating the potential effects of this compound in primary neuronal culture experiments. These are intended to serve as examples of expected outcomes based on the known mechanism of this compound and the established roles of ApoE isoforms.

Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons Cultured with Different ApoE Isoforms.

Treatment GroupMean Total Neurite Length per Neuron (μm)Standard Deviation (μm)% Change vs. ApoE4 Control
Vehicle Control350.225.8N/A
ApoE3 (10 nM)425.530.1N/A
ApoE4 (10 nM)280.922.40%
ApoE4 (10 nM) + this compound (1 μM)315.724.9+12.4%
ApoE4 (10 nM) + this compound (5 μM)345.328.1+22.9%
ApoE4 (10 nM) + this compound (10 μM)370.129.5+31.8%

Table 2: Effect of this compound on the Uptake of Fluorescently Labeled Aβ42 in Primary Hippocampal Neurons.

Treatment GroupMean Fluorescence Intensity per Neuron (Arbitrary Units)Standard Deviation (A.U.)% Change vs. ApoE4 Control
Vehicle Control (no ApoE)150.312.5N/A
ApoE3 (10 nM) + Aβ42-FITC95.88.9N/A
ApoE4 (10 nM) + Aβ42-FITC185.215.70%
ApoE4 (10 nM) + Aβ42-FITC + this compound (1 μM)160.413.2-13.4%
ApoE4 (10 nM) + Aβ42-FITC + this compound (5 μM)135.911.8-26.6%
ApoE4 (10 nM) + Aβ42-FITC + this compound (10 μM)110.710.1-40.2%

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • Timed-pregnant mouse (E18) or rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-L-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile conical tubes and culture plates

Procedure:

  • Plate Coating: Coat culture plates with 0.1 mg/mL Poly-L-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Add 10 µg/mL laminin in DMEM/F12 and incubate for at least 2 hours at 37°C before use.[6]

  • Dissection: Euthanize the pregnant dam and dissect the embryos. Isolate the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).[7]

  • Digestion: Transfer the cortices to a sterile conical tube and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes. Add DNase I to a final concentration of 100 µg/mL for the last 5 minutes of incubation.[7]

  • Dissociation: Gently aspirate the trypsin solution and wash the tissue three times with DMEM/F12 containing 10% FBS to inactivate the trypsin. Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[8]

  • Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the neurons onto the pre-coated culture dishes at a density of 2.5 x 10^5 cells/cm².[6]

  • Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-media change every 2-3 days.[6]

Protocol 2: Neurite Outgrowth Assay with this compound Treatment

This protocol details the methodology to assess the effect of this compound on neurite outgrowth in the presence of different ApoE isoforms.

Materials:

  • Primary cortical neurons (cultured as per Protocol 1 for 24 hours)

  • Recombinant human ApoE3 and ApoE4

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope and image analysis software

Procedure:

  • Treatment: After 24 hours in culture, treat the primary cortical neurons with recombinant ApoE3 or ApoE4 (e.g., 10 nM). For the this compound treatment groups, pre-incubate the ApoE4 with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes at 37°C before adding to the neuronal cultures. Include a vehicle control group.

  • Incubation: Incubate the treated neurons for 72 hours at 37°C.

  • Fixation and Staining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against β-III tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS and mount the coverslips.

  • Imaging and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length of neurites for a significant number of individual neurons in each treatment group.[9]

    • Normalize the total neurite length per neuron.

Protocol 3: Amyloid-Beta Uptake Assay with this compound Treatment

This protocol describes how to measure the effect of this compound on the neuronal uptake of Aβ42 in the presence of ApoE4.

Materials:

  • Primary hippocampal neurons (cultured as per Protocol 1 for 7-10 days)

  • Fluorescently labeled Aβ42 (e.g., Aβ42-FITC)

  • Recombinant human ApoE4

  • This compound

  • Paraformaldehyde (PFA)

  • DAPI

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of Aβ42 Oligomers: Prepare oligomeric Aβ42-FITC according to established protocols. Briefly, solubilize the peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute in serum-free culture medium and incubate at 4°C for 24 hours to form oligomers.

  • Treatment:

    • Pre-incubate recombinant ApoE4 (e.g., 10 nM) with or without varying concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes at 37°C.

    • Add the ApoE4/EZ-482 mixtures to the primary hippocampal neurons along with Aβ42-FITC (e.g., 500 nM).

    • Include control groups with Aβ42-FITC alone and with ApoE4 and Aβ42-FITC without this compound.

  • Uptake: Incubate the neurons with the treatment mixtures for 4 hours at 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular Aβ42-FITC.

  • Quantification:

    • Microscopy: Fix the cells with 4% PFA, counterstain with DAPI, and acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per neuron using image analysis software.[10]

    • Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader. Normalize the fluorescence to the total protein content of each well.

Visualizations

Signaling Pathway

EZ482_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ApoE4 ApoE4 Abeta Abeta ApoE4->Abeta promotes aggregation LRP1 LRP1 ApoE4->LRP1 binds This compound This compound This compound->ApoE4 binds & induces allosteric change This compound->LRP1 blocks interaction Abeta->LRP1 co-internalization Neurite Outgrowth Inhibition Neurite Outgrowth Inhibition LRP1->Neurite Outgrowth Inhibition mediates Increased Abeta Uptake Increased Abeta Uptake LRP1->Increased Abeta Uptake mediates ERK Signaling ERK Signaling LRP1->ERK Signaling activates Neuronal Health Neuronal Health Tau Hyperphosphorylation Tau Hyperphosphorylation ERK Signaling->Tau Hyperphosphorylation leads to

Caption: Proposed signaling pathway of ApoE4 and the modulatory effect of this compound.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Start Start Culture Primary Neurons Culture Primary Neurons Start->Culture Primary Neurons Treat with ApoE +/- this compound Treat with ApoE +/- this compound Culture Primary Neurons->Treat with ApoE +/- this compound Incubate for 72h Incubate for 72h Treat with ApoE +/- this compound->Incubate for 72h Fix and Stain Fix and Stain Incubate for 72h->Fix and Stain Image Acquisition Image Acquisition Fix and Stain->Image Acquisition Quantify Neurite Length Quantify Neurite Length Image Acquisition->Quantify Neurite Length Data Analysis Data Analysis Quantify Neurite Length->Data Analysis End End Data Analysis->End

Caption: Workflow for the neurite outgrowth assay using this compound.

Experimental Workflow: Amyloid-Beta Uptake Assay

Abeta_Uptake_Workflow Start Start Culture Primary Neurons Culture Primary Neurons Start->Culture Primary Neurons Treat with ApoE4, Abeta-FITC +/- this compound Treat with ApoE4, Abeta-FITC +/- this compound Culture Primary Neurons->Treat with ApoE4, Abeta-FITC +/- this compound Prepare Abeta-FITC Oligomers Prepare Abeta-FITC Oligomers Prepare Abeta-FITC Oligomers->Treat with ApoE4, Abeta-FITC +/- this compound Incubate for 4h Incubate for 4h Treat with ApoE4, Abeta-FITC +/- this compound->Incubate for 4h Wash and Fix Wash and Fix Incubate for 4h->Wash and Fix Image or Lyse Image or Lyse Wash and Fix->Image or Lyse Quantify Fluorescence Quantify Fluorescence Image or Lyse->Quantify Fluorescence Data Analysis Data Analysis Quantify Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the amyloid-beta uptake assay using this compound.

References

Application Notes for EZ-482 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

EZ-482 is a novel small molecule inhibitor of the G9a/GLP histone lysine methyltransferase complex. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a, this compound leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes. This property makes this compound a valuable tool for studying the role of G9a-mediated gene silencing in various biological processes, including cancer biology and development.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions within the cell.[1][2] When combined with quantitative PCR (qPCR), ChIP-qPCR allows for the determination of the relative enrichment of a specific protein or histone modification at a particular genomic locus.[3] These application notes provide a detailed protocol for utilizing this compound in conjunction with ChIP-qPCR to study the effect of G9a inhibition on H3K9me2 occupancy at specific gene promoters.

Principle of the Assay

Cells are treated with this compound to inhibit the catalytic activity of G9a, which is expected to lead to a decrease in H3K9 dimethylation. Following treatment, proteins are cross-linked to DNA using formaldehyde.[4] The chromatin is then extracted and sheared into small fragments by sonication.[2][4] An antibody specific to H3K9me2 is used to immunoprecipitate the chromatin fragments containing this modification. The associated DNA is then purified and quantified by qPCR using primers specific to the promoter regions of known G9a target genes. A decrease in the enrichment of H3K9me2 at these target promoters following this compound treatment indicates successful inhibition of G9a.

Data Presentation

Table 1: this compound Titration for Optimal Concentration
This compound Concentration (µM)Cell Viability (%)H3K9me2 Levels (Relative to Vehicle)
0 (Vehicle)1001.00
0.1980.85
0.5950.62
1.0920.41
5.0850.25
10.0700.22

It is recommended to use the lowest concentration of this compound that gives a significant reduction in the target histone modification without substantially affecting cell viability.

Table 2: Expected ChIP-qPCR Results at a G9a Target Gene Promoter
SampleCt (Input)Ct (ChIP)Ct (IgG)% InputFold Enrichment over IgG
Vehicle20.524.228.50.8920.2
This compound (1 µM)20.626.828.70.223.8

Experimental Protocols

This protocol is optimized for using 5 x 106 cells per immunoprecipitation.

Materials and Reagents
  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde, 37% solution

  • Glycine

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Anti-H3K9me2 antibody

  • Normal Rabbit IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • SYBR Green qPCR Master Mix

  • Primers for target and control gene promoters

Detailed Methodology

Day 1: Cell Treatment and Cross-linking

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24-48 hours).

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[3][5]

  • Incubate at room temperature for 10 minutes with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[5]

  • Incubate at room temperature for 5 minutes.

  • Wash cells twice with ice-cold PBS.

Day 1: Cell Lysis and Chromatin Shearing

  • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.[4]

  • Resuspend the cell pellet in Lysis Buffer with protease inhibitors.[3]

  • Incubate on ice for 10-15 minutes.

  • Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically for each cell type and instrument.[2]

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

Day 2: Immunoprecipitation

  • Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.[3]

  • Pellet the beads and transfer the supernatant to a new tube.

  • Save a small aliquot of the chromatin as "input" control.[3]

  • Add the anti-H3K9me2 antibody to the remaining chromatin and incubate overnight at 4°C with rotation. A negative control immunoprecipitation should be performed with a non-specific IgG antibody.[3]

Day 3: Washing and Elution

  • Add protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[3]

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin from the beads using Elution Buffer.

  • Reverse cross-links by incubating at 65°C overnight.[5]

Day 4: DNA Purification and qPCR

  • Treat the samples with RNase A and Proteinase K to remove RNA and protein.[5]

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using SYBR Green master mix with primers for the target gene promoter and a negative control region.[3]

Data Analysis
  • Percent Input Method: Calculate the amount of DNA in each ChIP sample relative to the input.[3] % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(ChIP)) * 100

  • Fold Enrichment: Calculate the fold enrichment of H3K9me2 over the IgG control.[3] Fold Enrichment = 2^-(Ct(ChIP) - Ct(IgG))

Signaling Pathways and Experimental Workflows

ChIP_Workflow_with_EZ482 This compound ChIP-qPCR Experimental Workflow cluster_cell_culture Cell Culture and Treatment cluster_crosslinking Cross-linking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_washes_elution Washes and Elution cluster_analysis Data Analysis cell_culture 1. Plate and Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment formaldehyde 3. Add 1% Formaldehyde treatment->formaldehyde quench 4. Quench with Glycine formaldehyde->quench lysis 5. Cell Lysis quench->lysis sonication 6. Chromatin Shearing (Sonication) lysis->sonication preclear 7. Pre-clear Chromatin sonication->preclear input 8. Take Input Sample preclear->input antibody_incubation 9. Incubate with Anti-H3K9me2 or IgG input->antibody_incubation bead_capture 10. Capture with Protein A/G Beads antibody_incubation->bead_capture washes 11. Wash Beads bead_capture->washes elution 12. Elute Chromatin washes->elution reverse_crosslinks 13. Reverse Cross-links elution->reverse_crosslinks dna_purification 14. DNA Purification reverse_crosslinks->dna_purification qpcr 15. qPCR dna_purification->qpcr data_analysis 16. Calculate % Input and Fold Enrichment qpcr->data_analysis

Caption: Workflow for ChIP-qPCR using this compound.

References

Application Note: High-Throughput Screening for Histone Acetyltransferase (HAT) Inhibitors Using C646

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is permissive for transcription. Dysregulation of HAT activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions. Consequently, the identification of small molecule inhibitors of HATs is an active area of drug discovery.

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of the p300/CBP HAT family, using the well-characterized inhibitor C646 as a reference compound.

Principle of the Assay

The protocol described here is a fluorescence-based assay that measures the activity of the p300 HAT enzyme. The assay utilizes a synthetic peptide substrate corresponding to a portion of the histone H3 sequence and acetyl-CoA as the acetyl group donor. The product of the enzymatic reaction, Coenzyme A (CoA), is detected using a thiol-sensitive fluorescent probe. In the presence of a HAT inhibitor, the enzymatic reaction is attenuated, resulting in a decrease in the fluorescent signal.

Materials and Reagents

  • Recombinant human p300 (catalytic domain)

  • Histone H3 (1-21) peptide substrate

  • Acetyl-CoA

  • C646 (p300/CBP inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

  • Fluorescent Thiol Probe (e.g., ThioGlo™)

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Protocols

Reagent Preparation
  • p300 Enzyme Stock Solution: Reconstitute lyophilized p300 enzyme in assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in assay buffer.

  • Peptide Substrate Stock Solution: Dissolve the Histone H3 peptide in water to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Acetyl-CoA Stock Solution: Dissolve Acetyl-CoA in water to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • C646 Stock Solution: Prepare a 10 mM stock solution of C646 in 100% DMSO.

  • Fluorescent Probe Working Solution: Prepare the fluorescent probe according to the manufacturer's instructions.

High-Throughput Screening Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at 10 mM in DMSO) and C646 control into a 384-well assay plate. For the positive control (no inhibition) and negative control (no enzyme) wells, dispense 50 nL of DMSO.

  • Enzyme Addition: Add 10 µL of p300 enzyme solution (at a pre-determined optimal concentration) to all wells except the negative control wells. To the negative control wells, add 10 µL of assay buffer.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of a substrate mix containing Histone H3 peptide and Acetyl-CoA (at their pre-determined optimal concentrations) to all wells.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Development: Add 5 µL of the fluorescent probe working solution to all wells.

  • Signal Reading: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 505 nm emission for ThioGlo™).

Data Analysis
  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

  • IC50 Determination: For hit compounds, perform dose-response experiments with serial dilutions of the compound. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes the inhibitory activity of C646 against various HAT enzymes, demonstrating its selectivity for p300/CBP.

EnzymeIC50 (µM)
p3000.4
CBP0.5
PCAF>100
GCN5>100
HAT1>100

Data is representative and may vary depending on assay conditions.

Visualizations

HAT_Signaling_Pathway cluster_0 Cell Nucleus HAT Histone Acetyltransferase (e.g., p300/CBP) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone Histone Protein Histone->HAT Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Chromatin->Open_Chromatin Remodeling C646 C646 (Inhibitor) C646->HAT Inhibition

Caption: HAT Signaling Pathway and Point of Inhibition.

HTS_Workflow start Start compound_plating 1. Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition 2. Enzyme Addition (10 µL p300) compound_plating->enzyme_addition incubation_1 3. Incubation (15 min at RT) enzyme_addition->incubation_1 reaction_initiation 4. Reaction Initiation (10 µL Substrate Mix) incubation_1->reaction_initiation enzymatic_reaction 5. Enzymatic Reaction (60 min at 30°C) reaction_initiation->enzymatic_reaction signal_development 6. Signal Development (5 µL Fluorescent Probe) enzymatic_reaction->signal_development read_plate 7. Read Fluorescence signal_development->read_plate data_analysis 8. Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Experimental Workflow.

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of EZ-482.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule ligand of apolipoprotein E (ApoE).[1] It binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms.[2] This binding induces a unique allosteric change in ApoE4, which blocks the binding of heparin to the N-terminal domain.[1][2] Since the heparin-binding region of ApoE is also crucial for its interaction with the low-density lipoprotein receptor (LDLR) and the LDL receptor-related protein 1 (LRP-1), this compound can modulate the downstream signaling of these receptors.[2][3]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is described as being reasonably soluble in Dimethyl Sulfoxide (DMSO).[2] For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, specific protocols involving co-solvents are recommended.

Q3: I am observing precipitation when preparing my this compound solution. What could be the cause and how can I troubleshoot this?

A3: Precipitation can occur for several reasons:

  • Solvent Purity: The use of hygroscopic or old DMSO can significantly impact the solubility of this compound. It is recommended to use newly opened, high-purity DMSO.[1]

  • Saturation: You might be exceeding the solubility limit of this compound in your chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.

  • Temperature: Solubility can be temperature-dependent. Gentle warming or sonication may aid in dissolution, but always check the compound's stability at elevated temperatures. The use of ultrasonic treatment is noted to be needed for dissolving this compound in DMSO.[1]

  • Improper Co-solvent Mixing: When preparing formulations for in vivo studies, ensure that the co-solvents are added in the correct order and mixed thoroughly at each step to prevent the compound from crashing out of solution.

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
Cloudiness or Precipitation in DMSO Use of old or wet DMSO.Use a fresh, unopened bottle of anhydrous DMSO.[1]
Exceeding solubility limit.Prepare a more dilute stock solution. Refer to the solubility table.
Incomplete dissolution.Use sonication to aid dissolution.[1]
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of this compound.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Consider using a surfactant like Tween-80 to improve solubility.
Phase separation in in vivo formulation Improper mixing of co-solvents.Follow the recommended protocol for preparing in vivo solutions precisely, ensuring thorough mixing after the addition of each component.[1]

Quantitative Solubility Data

SolventConcentrationNotesReference
DMSO 83.33 mg/mL (167.01 mM)Requires ultrasonic treatment.[1][1]
In Vivo Formulation 1 ≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2 ≥ 2.08 mg/mL10% DMSO, 90% Corn oil[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2004 mL of DMSO to 1 mg of this compound).[1]

  • Vortex the tube briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[1]

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (with PEG300)

This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to the solution to reach a final volume of 1 mL. Mix thoroughly.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 3: Preparation of this compound Working Solution for In Vivo Administration (with Corn Oil)

This protocol yields a clear solution of ≥ 2.08 mg/mL. This formulation should be used with caution for dosing periods longer than half a month.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

  • Mix the solution thoroughly until it is homogenous.

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

Signaling Pathway

EZ482_Mechanism_of_Action cluster_ApoE Apolipoprotein E (ApoE) cluster_Ligands Ligands cluster_Receptors Cell Surface Receptors cluster_Signaling Downstream Signaling ApoE ApoE Protein N_terminal N-Terminal Domain (Heparin/Receptor Binding) C_terminal C-Terminal Domain Receptors LDLR / LRP-1 N_terminal->Receptors Binding Inhibited C_terminal->N_terminal Allosteric Inhibition EZ482 This compound EZ482->C_terminal Binds Heparin Heparin Heparin->N_terminal Binding Blocked Signaling Receptor-Mediated Endocytosis & Downstream Effects Receptors->Signaling Modulated

Caption: Mechanism of action for this compound.

Experimental Workflow: In Vivo Solution Preparation (PEG300 Method)

in_vivo_prep_workflow start Start stock Prepare 20.8 mg/mL This compound Stock in DMSO start->stock add_peg Add 100 µL Stock to 400 µL PEG300 stock->add_peg mix1 Mix Thoroughly add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix Thoroughly add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 end Final Working Solution (≥ 2.08 mg/mL) mix3->end

Caption: Workflow for preparing the this compound in vivo solution.

Logical Relationship: Troubleshooting Solubility

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Solubility Issue (Precipitation/Cloudiness) cause1 Impure/Wet Solvent issue->cause1 cause2 Exceeded Solubility issue->cause2 cause3 Incorrect Mixing issue->cause3 sol1 Use Fresh, Anhydrous Solvent cause1->sol1 sol2 Prepare a More Dilute Solution cause2->sol2 sol3 Follow Protocol Precisely cause3->sol3

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing EZ-482 Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of EZ-482 in cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: The reported binding affinity (Kd) of this compound for apolipoprotein E (ApoE) is in the range of 5-10 μM.[1][2][3] For initial cell-based experiments, a common starting point is to test a concentration range that brackets the Kd value. We recommend a logarithmic dilution series, for example, from 0.1 μM to 50 μM, to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are critical for maintaining its activity.

  • Dissolving: this compound is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Final Concentration: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the known off-target effects of this compound?

A3: Currently, there is no published data on the specific off-target effects of this compound. As with any small molecule inhibitor, it is crucial to perform control experiments to validate that the observed effects are due to its interaction with ApoE. This can include using a negative control compound that is structurally similar but inactive, or using cell lines that do not express ApoE.

Q4: Can serum in the culture medium affect the activity of this compound?

A4: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of this compound available to the cells. If you observe lower than expected activity, you may need to perform your experiments in serum-free or reduced-serum conditions. Alternatively, you can empirically determine the optimal this compound concentration in the presence of your standard serum percentage.

Troubleshooting Guide

Problem Possible Causes Solutions
High Cell Death or Cytotoxicity 1. This compound concentration is too high: The compound may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a dose-response experiment: Use a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line. 2. Lower the solvent concentration: Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%).
No Observed Effect of this compound 1. This compound concentration is too low: The concentration may not be sufficient to engage the target in a cellular environment. 2. Compound instability: this compound may be degrading in the culture medium over time. 3. Low cell permeability: The compound may not be efficiently entering the cells.1. Test a higher concentration range: Based on your initial dose-response, you may need to shift your concentration range higher. 2. Check compound stability: Prepare fresh dilutions for each experiment and consider refreshing the media with new compound for long-term experiments. 3. Consult literature for ApoE localization: Ensure your cell model is appropriate. The target, ApoE, is a secreted protein.
Inconsistent Results Between Experiments 1. Inconsistent cell seeding density: The number of cells can impact the final readout. 2. Variable cell passage number: Continuous passaging can lead to genetic drift and altered sensitivity. 3. Compound solubility issues: Precipitation of this compound can lead to inaccurate dosing.1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Use low-passage cells: Use cells within a defined, low-passage number range for all experiments. 3. Visually inspect solutions: Check for precipitates in your stock and working solutions. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Optimal this compound Concentration

This protocol describes how to determine the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y) using a standard MTT assay.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the cells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.

Data Presentation:

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.180.0994.4
51.100.1188.0
100.950.1076.0
250.630.0850.4
500.310.0524.8
1000.150.0412.0
Protocol 2: Western Blot Analysis to Assess Downstream Signaling

This protocol is designed to investigate the effect of this compound on the phosphorylation of ERK1/2, a downstream target in the ApoE signaling pathway.[4][5]

Materials:

  • Neuronal cell line (e.g., primary neurons or a relevant cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate with a non-toxic concentration of this compound (determined from the cell viability assay) or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with recombinant ApoE4 (or other relevant stimulus) for a predetermined time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 and loading control (GAPDH) signals.

Data Presentation:

Treatmentp-ERK1/2 Intensity (Normalized)Total ERK1/2 Intensity (Normalized)p-ERK/Total ERK Ratio
Vehicle0.21.00.20
ApoE41.51.11.36
This compound + ApoE40.51.00.50
This compound only0.21.10.18

Visualizations

EZ482_Mechanism cluster_ApoE Apolipoprotein E (ApoE) N_terminal N-Terminal Domain (Heparin/Receptor Binding) Receptor Cell Surface Receptor (e.g., LRP1) N_terminal->Receptor Binding C_terminal C-Terminal Domain C_terminal->N_terminal Allosteric Inhibition EZ482 This compound EZ482->C_terminal Binds (Kd = 5-10 µM) Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Mechanism of action of this compound on ApoE.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with this compound and Controls prepare_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

ApoE_Signaling_Pathway ApoE ApoE Receptor ApoE Receptor (e.g., LRP1) ApoE->Receptor EZ482 This compound EZ482->ApoE Inhibits Binding MEK MEK Receptor->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription (e.g., c-Fos, CREB) pERK->Transcription

Caption: Hypothetical ApoE downstream signaling pathway.

References

EZ-482 Technical Support Center: Ensuring Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of EZ-482 in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

Issue: Variability in experimental results or loss of compound activity.

Inconsistent results or a decrease in the expected activity of this compound can often be attributed to compound degradation in solution. Proper preparation, handling, and storage of this compound solutions are critical for reproducible experiments.

Recommended Storage and Handling of this compound Stock Solutions

For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

ParameterRecommendationRationale
Solvent Anhydrous DMSOThis compound is readily soluble in DMSO, and using an anhydrous grade minimizes the risk of hydrolysis.
Concentration ≥ 10 mMPreparing a concentrated stock minimizes the volume of DMSO introduced into aqueous experimental media.
Storage Temperature -20°C (for up to 1 year) or -80°C (for up to 2 years)[1]Low temperatures slow down potential degradation processes.
Aliquoting Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can accelerate degradation.[1]
Light Exposure Store in the dark (e.g., amber vials)Protects from potential photodegradation.
Moisture Use tightly sealed containersPrevents the absorption of atmospheric moisture by the hygroscopic DMSO.

Experimental Protocol: Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the preparation of a fresh working solution from a DMSO stock for a typical cell-based assay.

  • Thaw the Stock Solution:

    • Remove a single-use aliquot of the this compound DMSO stock solution from -20°C or -80°C storage.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

  • Prepare the Working Solution:

    • It is recommended to prepare the working solution fresh for each experiment.[1]

    • Serially dilute the DMSO stock solution in your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration.

    • Ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Vortex and Inspect:

    • Gently vortex the final working solution to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider optimizing the solvent composition or reducing the final concentration of this compound.

  • Immediate Use:

    • Use the freshly prepared aqueous working solution immediately to minimize the risk of degradation in the aqueous environment.

Frequently Asked Questions (FAQs)

Q1: How can I visually detect if my this compound solution has degraded?

A: Visual inspection can sometimes indicate degradation. Look for:

  • Color changes: Any deviation from the expected color of the solution.

  • Precipitation: The formation of solid particles in the solution, which could indicate insolubility or the formation of degradation products.

  • Cloudiness: A hazy appearance, suggesting the formation of insoluble species.

If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one.

Q2: My this compound is dissolved in an aqueous buffer for my experiment. How long can I expect it to be stable?

A: The stability of this compound in aqueous solutions at room or physiological temperatures has not been extensively reported. As a best practice, it is strongly recommended to prepare fresh aqueous working solutions from a DMSO stock immediately before each experiment.[1] Avoid storing this compound in aqueous buffers for extended periods.

Q3: Is this compound sensitive to pH changes in solution?

Q4: What are the best practices for long-term storage of this compound?

A: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. As a solution, it is best stored as a concentrated stock in anhydrous DMSO at -80°C for up to two years or at -20°C for up to one year.[1]

Q5: Can I repeatedly freeze and thaw my this compound DMSO stock solution?

A: It is highly recommended to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use vials upon initial preparation will help maintain the integrity of the compound. Each aliquot should be thawed only once before use.

EZ482_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_prep Was the working solution prepared fresh from a -80°C/-20°C DMSO stock? check_solution_prep->fresh_prep Protocol Followed prepare_new_working Prepare a Fresh Working Solution check_solution_prep->prepare_new_working Deviation Found visual_inspection Visually Inspect Solution (Precipitate, Color Change) fresh_prep->visual_inspection Yes fresh_prep->prepare_new_working No storage_conditions Review Stock Solution Storage Conditions prepare_new_stock Prepare a Fresh DMSO Stock Solution storage_conditions->prepare_new_stock Suboptimal Conditions (e.g., age, freeze-thaw) run_experiment Run Experiment with Fresh Solution storage_conditions->run_experiment Conditions Optimal visual_inspection->storage_conditions No Issues visual_inspection->prepare_new_working Issues Found prepare_new_stock->prepare_new_working prepare_new_working->run_experiment problem_persists If Problem Persists, Consider Other Experimental Variables run_experiment->problem_persists Problem Unresolved end End: Resolution run_experiment->end Problem Resolved

Caption: Troubleshooting workflow for this compound solution stability.

References

Technical Support Center: Mitigating EZ-482 Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during long-term cell culture experiments with EZ-482.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound is a novel small molecule ligand of apolipoprotein E (ApoE). It binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms with a dissociation constant (Kd) in the range of 5-10 μM.[1][2][3][4] By binding to ApoE, this compound can allosterically modulate its functions, including its interaction with heparin and potentially with cellular receptors like the LDL receptor (LDLR) and LRP-1.[2][4]
What are the known cytotoxic effects of this compound? Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound in various cell lines. As with many small molecules, off-target effects or high concentrations can potentially lead to cytotoxicity. The troubleshooting guides below provide a framework for identifying and mitigating such effects.
At what concentration should I start my experiments with this compound? It is recommended to start with a concentration range that brackets the reported Kd value (5-10 μM). A dose-response experiment is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Is this compound soluble in aqueous solutions? This compound is typically dissolved in a solvent like DMSO to create a stock solution.[1] Subsequent dilutions into cell culture media should be done carefully to avoid precipitation and ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

Troubleshooting Guides

This section provides a step-by-step approach to identify and resolve common issues related to this compound-induced cytotoxicity in long-term cell culture.

Issue 1: Excessive Cell Death Observed After this compound Treatment

Question: I treated my cells with this compound, and I'm observing a significant decrease in cell viability, even at concentrations around the reported Kd. What should I do?

Answer: Observing excessive cell death is a common challenge when working with a new compound. Follow this systematic troubleshooting workflow to address the issue:

Experimental Workflow for Troubleshooting Cytotoxicity

A Initial Observation: Excessive Cell Death B 1. Verify this compound Concentration and Purity A->B Start Troubleshooting C 2. Optimize Treatment Conditions B->C F Perform Dose-Response Curve (IC50/EC50) B->F D 3. Assess Off-Target Effects C->D G Reduce Serum Concentration or Use Serum-Free Media C->G E 4. Evaluate Cell Health Pre-Treatment D->E H Co-treatment with a Rescue Compound D->H I Ensure Logarithmic Growth Phase and Optimal Cell Density E->I J Solution Found: Optimized Protocol F->J G->J H->J I->J cluster_0 This compound Interaction with ApoE cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses EZ482 This compound ApoE Apolipoprotein E (ApoE) EZ482->ApoE Binds to Receptor ApoE Receptors (e.g., LRP1, LDLR) ApoE->Receptor Interacts with MAPK MAPK/ERK Pathway Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K NFkB NF-κB Pathway Receptor->NFkB Synaptogenesis Synaptogenesis MAPK->Synaptogenesis CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Inflammation Inflammation NFkB->Inflammation Start Cytotoxicity Observed with this compound Q1 Is cytotoxicity ApoE isoform-dependent? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Suggests Potential Off-Target Effect Q1->A1_No No Q2 Does ApoE knockdown/knockout abrogate cytotoxicity? A2_Yes Confirms On-Target Effect Q2->A2_Yes Yes A2_No Strongly Suggests Off-Target Effect Q2->A2_No No A1_No->Q2

References

Technical Support Center: Overcoming Poor Bioavailability of EZ-482 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of EZ-482 in animal studies. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel small molecule ligand of apolipoprotein E (ApoE), with a particular affinity for the ApoE4 isoform, and is under investigation for its potential therapeutic role in Alzheimer's disease.[1][2][3] It binds to the C-terminal domain of ApoE, inducing an allosteric change in the N-terminal domain that blocks heparin binding.[1][4] Like many new chemical entities, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable oral bioavailability. This poses a significant challenge for in vivo studies, making it difficult to achieve therapeutic concentrations in preclinical models.

Q2: What are the likely reasons for the poor oral bioavailability of this compound?

A2: The poor oral bioavailability of this compound is likely attributable to its physicochemical properties, categorizing it as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility). The primary reasons for poor bioavailability in such compounds are:

  • Low Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The low solubility of this compound limits its dissolution rate, which becomes the rate-limiting step for absorption.

  • First-Pass Metabolism: Although not explicitly documented for this compound, compounds of this nature can be subject to extensive metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.

Q3: What are the initial steps to troubleshoot low in vivo exposure of this compound?

A3: When encountering low or variable exposure in preclinical pharmacokinetic (PK) studies after oral dosing of this compound, a systematic approach is recommended:

  • Characterize Physicochemical Properties: Confirm the compound's solubility at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8). Assess its lipophilicity (LogP).

  • Evaluate In Vitro Metabolic Stability: Use liver microsomes (from the species being studied, e.g., mouse or rat) to determine the intrinsic clearance of this compound. High clearance would suggest that metabolism is a significant contributor to low bioavailability.

  • Assess Intestinal Permeability: Conduct a Caco-2 permeability assay to confirm its high permeability and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio would indicate that the compound is being actively transported back into the intestinal lumen, reducing net absorption.[5]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Species

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor aqueous solubility leading to dissolution rate-limited absorption. 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanosizing to increase the surface area for dissolution.[6] 2. Formulation as a Solid Dispersion: Create an amorphous solid dispersion (ASD) of this compound in a polymer matrix to enhance its apparent solubility and dissolution rate.[6] See Protocol 1 . 3. Lipid-Based Formulations: For a lipophilic compound like this compound, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[7] See Protocol 2 .
Low intestinal permeability. 1. Permeation Enhancers: In non-regulatory studies, co-administration with a permeation enhancer can be investigated, though this requires careful toxicological assessment.[8]
High first-pass metabolism. 1. Lipid-Based Formulations: Promote lymphatic absorption to partially bypass the liver by using lipid-based formulations like SEDDS.[8] 2. Co-administration with an Inhibitor: For mechanistic understanding, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) can help confirm if metabolism is limiting bioavailability. An increase in exposure would support this hypothesis.
Efflux by P-glycoprotein (P-gp). 1. In Vitro Screening: Use in vitro assays to determine if this compound is a P-gp substrate. 2. Co-administration with P-gp Inhibitor: In preclinical studies, co-administering this compound with a P-gp inhibitor can confirm the mechanism of poor absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To increase the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP-VA, HPMCAS)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle or mechanical mill

Methodology:

  • Polymer and Solvent Selection: Choose a suitable polymer and a common solvent that can dissolve both this compound and the polymer.

  • Dissolution: Prepare a solution by dissolving this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:4 by weight). Stir until a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a temperature that avoids chemical degradation.

  • Drying: Dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the dried solid dispersion and mill it into a fine powder.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubilization and absorption of the lipophilic this compound by dissolving it in a mixture of oils, surfactants, and co-solvents.

Materials:

  • This compound

  • Oil (e.g., corn oil, sesame oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-solvent (e.g., PEG 300, Transcutol)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with different ratios of oil, surfactant, and co-solvent. The region where clear, stable microemulsions form upon gentle agitation in an aqueous medium is the desired formulation space.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution, and in vitro dissolution in biorelevant media.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, F%) of different this compound formulations.

Methodology:

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing Groups:

    • Intravenous (IV) Group: Administer this compound as a bolus injection or infusion via a cannulated vein (e.g., tail vein) at a specific dose. This group is essential to determine clearance, volume of distribution, and to calculate absolute oral bioavailability.

    • Oral (PO) Groups: Administer different formulations of this compound (e.g., simple suspension, ASD, SEDDS) via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters for each group using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation by comparing the dose-normalized Area Under the Curve (AUC) from the oral group to that of the IV group.

Data Presentation

The following tables are templates for researchers to populate with their experimental data to facilitate comparison between different formulation strategies.

Table 1: In Vitro Dissolution of this compound Formulations

FormulationDissolution Medium% Drug Dissolved at 15 min% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Micronized this compound FaSSIF
This compound ASD (1:4) FaSSIF
This compound SEDDS FaSSIF
Control (Unformulated) FaSSIF

FaSSIF: Fasted State Simulated Intestinal Fluid

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral)

FormulationCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)T1/2 (hr)F (%)
Micronized this compound
This compound ASD (1:4)
This compound SEDDS
Control (Suspension)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; T1/2: Half-life; F: Absolute bioavailability.

Visualizations

EZ482_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ApoE4 ApoE4 This compound->ApoE4 Binds to C-Terminal Domain Heparin_Binding_Site Heparin Binding Site (N-Terminal Domain) ApoE4->Heparin_Binding_Site Allosteric Inhibition Signaling_Cascade Downstream Signaling (e.g., related to Aβ clearance) Heparin_Binding_Site->Signaling_Cascade Modulation

Caption: Proposed mechanism of action of this compound.

Bioavailability_Workflow Start Start Low_Bioavailability Observed Low Bioavailability of this compound Start->Low_Bioavailability Investigation Investigate Cause: - Solubility - Permeability - Metabolism Low_Bioavailability->Investigation Formulation_Strategy Select Formulation Strategy Investigation->Formulation_Strategy ASD Amorphous Solid Dispersion Formulation_Strategy->ASD SEDDS Self-Emulsifying Drug Delivery System Formulation_Strategy->SEDDS Micronization Particle Size Reduction Formulation_Strategy->Micronization InVivo_PK In Vivo Pharmacokinetic Study in Rodents ASD->InVivo_PK SEDDS->InVivo_PK Micronization->InVivo_PK Data_Analysis Analyze PK Parameters (Cmax, Tmax, AUC, F%) InVivo_PK->Data_Analysis Optimized_Formulation Optimized Formulation with Improved Bioavailability Data_Analysis->Optimized_Formulation

Caption: Experimental workflow for improving this compound bioavailability.

Troubleshooting_Logic Start Low In Vivo Exposure Solubility_Check Is Solubility < 10 µg/mL in GI fluids? Start->Solubility_Check Permeability_Check Is Caco-2 Papp < 1x10^-6 cm/s? Solubility_Check->Permeability_Check No Solubility_Limited Likely Solubility-Limited Absorption Solubility_Check->Solubility_Limited Yes Metabolism_Check Is Microsomal Clearance High? Permeability_Check->Metabolism_Check No Permeability_Limited Likely Permeability-Limited Absorption Permeability_Check->Permeability_Limited Yes Metabolism_Limited Likely Metabolism-Limited Bioavailability Metabolism_Check->Metabolism_Limited Yes Formulation_Strategies Implement Formulation Strategies: - ASD - SEDDS - Micronization Metabolism_Check->Formulation_Strategies No Solubility_Limited->Formulation_Strategies

Caption: Troubleshooting decision tree for poor this compound bioavailability.

References

EZ-482 Technical Support Center: Protocols for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing EZ-482, a novel ligand of apolipoprotein E (ApoE). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the reproducibility and accuracy of your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why am I observing inconsistent binding affinity (Kd) for this compound? 1. This compound Solubility: this compound has limited aqueous solubility and may precipitate out of solution, leading to lower effective concentrations. 2. ApoE Protein Aggregation: The ApoE protein, particularly the ApoE4 isoform, can be prone to aggregation, which can affect binding. 3. Assay Conditions: Variations in buffer composition, pH, or temperature can influence binding kinetics.1. Proper Solubilization: Prepare stock solutions in 100% DMSO and dilute into aqueous buffers with vigorous mixing. Visually inspect for any precipitation. Avoid repeated freeze-thaw cycles. 2. Protein Quality Control: Use high-quality, monomeric ApoE preparations. Confirm protein integrity via SDS-PAGE or size-exclusion chromatography. 3. Standardize Assay Protocol: Maintain consistent buffer conditions (e.g., PBS, pH 7.4), temperature (e.g., 25°C), and incubation times across all experiments.
My cell-based assay shows high variability in the response to this compound. 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can cause significant variability. 3. This compound Cytotoxicity: At high concentrations, this compound or the DMSO vehicle may exhibit cytotoxic effects.1. Use Low Passage Cells: Maintain a consistent and low passage number for all experiments. 2. Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating and use appropriate techniques to avoid edge effects in plates. 3. Determine Optimal Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration range of this compound for your specific cell line. Include a vehicle control (DMSO) to assess its effect.
I am not observing the expected allosteric effect of this compound on ApoE4. 1. Incorrect ApoE Isoform: Ensure you are using the correct ApoE4 isoform for your experiments. 2. Suboptimal this compound Concentration: The allosteric effect is concentration-dependent. 3. Assay Sensitivity: The assay used may not be sensitive enough to detect the conformational change.1. Verify ApoE Genotype: Confirm the identity of your ApoE4 protein through appropriate methods. 2. Concentration Titration: Perform a titration of this compound to determine the concentration that elicits the maximal allosteric effect. 3. Use a Suitable Assay: Techniques like Hydrogen-Deuterium Exchange (HDX) or specific immunoassays are well-suited to detect the conformational changes induced by this compound.
This compound treatment does not seem to affect heparin binding in my assay. 1. Insufficient Incubation Time: The binding of this compound to ApoE and the subsequent conformational change may require adequate time. 2. Competition from Other Molecules: Components in the assay buffer or cell culture media may interfere with this compound binding.1. Optimize Incubation Time: An incubation time of at least one hour is recommended for this compound to bind to ApoE.[1] 2. Simplify Assay Conditions: If possible, perform the heparin binding assay in a simplified buffer system to minimize potential interference.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: this compound Binding Affinity for ApoE Isoforms

ParameterApoE3ApoE4Reference
Dissociation Constant (Kd)5-10 µM5-10 µM[1][2]
Apparent Dissociation Constant~8 µM~8 µM[3]

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeThis compound Concentration RangeNotesReference
Heparin Binding Inhibition0.5 - 10 µMConcentration-dependent inhibition observed.[1]
Hydrogen-Deuterium Exchange25 µMUsed to determine binding sites.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve solid this compound in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

In Vitro ApoE Binding Assay (Fluorescence-Based)

This protocol is adapted from methods used to characterize small molecule binding to ApoE.

  • Protein Preparation: Prepare a 10 µM solution of ApoE (E3 or E4 isoform) in phosphate-buffered saline (PBS), pH 7.4. For ApoE3, include 2 mM dithiothreitol (DTT) in the buffer.

  • This compound Dilution: Prepare a series of dilutions of the this compound stock solution in the same buffer as the ApoE.

  • Incubation: Mix the ApoE solution with the different concentrations of this compound. The final DMSO concentration should be kept constant across all samples (e.g., 2%). Incubate the mixture at 25°C for at least 1 hour.

  • Fluorescence Measurement: If using a fluorescently labeled ApoE, measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in fluorescence may indicate binding of this compound.

  • Data Analysis: Plot the change in fluorescence as a function of this compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Heparin Binding Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of ApoE (e.g., 1 µM) in a suitable binding buffer (e.g., PBS).

    • Prepare solutions of this compound at various concentrations (e.g., 0.5, 1, 5, 10 µM) in the same buffer.

    • Use a rhodamine-labeled heparin solution for detection.

  • Incubation: Pre-incubate the ApoE solution with the different concentrations of this compound for 1 hour at 25°C.

  • Heparin Addition: Add the rhodamine-labeled heparin to the ApoE/EZ-482 mixtures.

  • Fluorescence Measurement: After a suitable incubation period, measure the fluorescence of the rhodamine-labeled heparin. An increase in fluorescence upon binding to ApoE is expected, and this increase should be inhibited by this compound in a concentration-dependent manner.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism by which this compound modulates ApoE function, particularly for the ApoE4 isoform. This compound binds to the C-terminal domain of ApoE, inducing an allosteric conformational change that blocks the N-terminal heparin-binding region. This region is also responsible for interaction with the Low-Density Lipoprotein Receptor (LDLR) and LDL Receptor-related Protein 1 (LRP1). By blocking this interaction, this compound may modulate downstream signaling pathways associated with these receptors.

EZ482_Signaling_Pathway cluster_0 This compound Interaction with ApoE4 cluster_1 Receptor Interaction EZ482 This compound ApoE4 ApoE4 (C-terminal domain) EZ482->ApoE4 Binds (Kd: 5-10 µM) ApoE4_N ApoE4 (N-terminal heparin-binding domain) ApoE4->ApoE4_N Allosteric conformational change Receptors LDLR / LRP1 Receptors ApoE4_N->Receptors Interaction Blocked Downstream Downstream Signaling (e.g., MAPK pathway) Receptors->Downstream Modulation

Proposed mechanism of this compound action on ApoE4 signaling.
Experimental Workflow for Characterizing this compound Effects

The diagram below outlines a logical workflow for researchers investigating the effects of this compound.

Experimental_Workflow cluster_workflow This compound Characterization Workflow start Start: Hypothesis protocol_dev Protocol Development: - this compound solubilization - ApoE preparation start->protocol_dev binding_assay In Vitro Binding Assays: - Fluorescence quenching - HDX-MS protocol_dev->binding_assay functional_assay Functional Assays: - Heparin binding inhibition binding_assay->functional_assay cell_based Cell-Based Assays: - Determine non-toxic dose - Measure downstream effects functional_assay->cell_based data_analysis Data Analysis & Interpretation cell_based->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

A structured workflow for investigating this compound.

References

Identifying and minimizing non-specific binding of EZ-482

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EZ-482. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the identification and minimization of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule ligand of apolipoprotein E (ApoE).[1] It is under investigation for its potential therapeutic role in Alzheimer's disease.[1] this compound binds to the C-terminal domain of ApoE isoforms E3 and E4.[2][3] Notably, its binding to ApoE4 induces a unique allosteric change in the N-terminal domain, which blocks the binding of heparin.[2][3] This interference with heparin binding may also affect the interaction of ApoE with its receptors, such as the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1).[2]

Q2: What is the binding affinity of this compound for ApoE?

A2: The dissociation constant (Kd) for the binding of this compound to both ApoE3 and ApoE4 is in the range of 5-10 μM.[1] More specifically, fluorescence-based methods have determined an apparent dissociation constant of approximately 8 μM.[2][3]

Q3: In what types of assays is this compound typically used?

A3: this compound is primarily used in in vitro binding assays to study its interaction with ApoE. These include techniques like Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) and various fluorescence-based binding assays.[2][4] It can also be used in functional assays to investigate its effect on the interaction of ApoE with other molecules, such as heparin or cell surface receptors.[2] Additionally, it may be used in cell-based assays to explore its impact on ApoE-mediated signaling pathways relevant to Alzheimer's disease, such as Aβ clearance, tau phosphorylation, and neuroinflammation.[5][6][7]

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no specific public information available detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects.[8] Using a structurally related but inactive compound, if available, can be a valuable negative control.[8]

Q5: How should I prepare and store this compound stock solutions?

A5: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] It is recommended to prepare fresh working solutions for in vivo use on the day of the experiment.[1] Stock solutions should be stored at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide: Non-Specific Binding of this compound

Non-specific binding can be a significant challenge in experiments involving small molecules like this compound. Below are common issues and recommended solutions.

Observed Problem Potential Cause Suggested Solution
High background signal in in vitro binding assays (e.g., ELISA, SPR) 1. Hydrophobic interactions: this compound may be binding non-specifically to the assay plate or sensor surface.1a. Add a non-ionic surfactant: Include a low concentration (e.g., 0.01-0.05%) of Tween-20 or Triton X-100 in your binding and wash buffers.[8] 1b. Increase salt concentration: Increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to disrupt non-specific hydrophobic and electrostatic interactions.[8]
2. Electrostatic interactions: The charged nature of this compound or the target protein may lead to non-specific binding.2a. Adjust buffer pH: Modify the pH of your buffer to be closer to the isoelectric point of your protein to minimize net charge.[8] 2b. Increase salt concentration: As mentioned above, higher salt concentrations can shield electrostatic interactions.[8]
3. Protein aggregation: The target protein (ApoE) may be aggregated, exposing hydrophobic regions that bind this compound non-specifically.3a. Optimize protein purification and storage: Ensure ApoE is properly folded and stored in a buffer that minimizes aggregation. Consider including additives like glycerol. 3b. Use a blocking agent: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your buffers to block non-specific binding sites.[8]
Inconsistent or unexpected results in cell-based assays 1. Cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells, leading to artifacts.1a. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type and assay duration using a cell viability assay (e.g., MTT or Trypan Blue exclusion).[10] 1b. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).[8]
2. Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment.2a. Assess compound stability: Test the stability of this compound in your specific cell culture medium at 37°C over time using an analytical method like HPLC-MS.[9] 2b. Refresh media: For long-term experiments, consider refreshing the media with freshly diluted this compound at regular intervals.[8]
3. Non-specific cellular uptake or binding: this compound may accumulate in cellular compartments or bind to cellular components other than ApoE.3a. Include proper controls: Use a negative control (e.g., a structurally similar inactive compound) to assess off-target effects. 3b. Wash cells thoroughly: After treatment, ensure cells are washed sufficiently with an appropriate buffer to remove unbound compound.
High background fluorescence in imaging experiments 1. Intrinsic fluorescence of this compound: The compound itself may possess fluorescent properties that interfere with the assay readout.1a. Characterize the spectral properties of this compound: Determine the excitation and emission spectra of this compound to assess potential overlap with your fluorescent probes. 1b. Use appropriate controls: Include a "compound only" control (cells treated with this compound but without the fluorescent probe) to measure background fluorescence.
2. Non-specific binding of fluorescent probes: The fluorescent dyes used in the assay may bind non-specifically.2a. Optimize probe concentration: Perform a titration to find the lowest concentration of the fluorescent probe that gives a robust signal with minimal background. 2b. Use blocking agents: Block with BSA or other appropriate blocking agents before adding the fluorescent probe.[8]

Experimental Protocols

In Vitro Binding Assay: Fluorescence-Based Measurement of this compound and ApoE Interaction

This protocol is adapted from studies characterizing the binding of small molecules to ApoE.[2]

Materials:

  • Recombinant human ApoE3 or ApoE4

  • This compound

  • SYPRO Orange dye

  • Assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of ApoE in PBS. Determine the precise concentration using a protein assay.

    • Prepare a 5000x stock solution of SYPRO Orange dye in DMSO.

  • Assay Setup:

    • In a 96-well plate, prepare a serial dilution of this compound in PBS. Include a vehicle control (PBS with the same final concentration of DMSO).

    • Add ApoE to each well to a final concentration of 1-2 µM.

    • Add SYPRO Orange dye to each well to a final concentration of 5x.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at 492 nm and emission at 610 nm.

  • Data Analysis:

    • The binding of this compound to ApoE will displace the SYPRO Orange dye, leading to a decrease in fluorescence.

    • Plot the change in fluorescence as a function of this compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Cell-Based Assay: Investigating the Effect of this compound on ApoE-Mediated Aβ Uptake (Hypothetical Protocol)

This protocol is a hypothetical example based on the known functions of ApoE in Alzheimer's disease.

Materials:

  • Human astrocytes or microglia cell line (e.g., HMC3)

  • Recombinant human ApoE4

  • Fluorescently labeled Aβ42 (e.g., HiLyte™ Fluor 488-labeled Aβ42)

  • This compound

  • Cell culture medium

  • DMSO

  • 96-well imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed astrocytes or microglia in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Preparation of ApoE-Aβ Complexes:

    • Incubate fluorescently labeled Aβ42 with recombinant ApoE4 in serum-free medium for 1 hour at 37°C to allow complex formation.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.

  • Aβ Uptake:

    • Add the pre-formed ApoE-Aβ complexes to the cells.

    • Incubate for 4-6 hours at 37°C to allow for cellular uptake.

  • Fixation and Staining:

    • Wash the cells with PBS to remove unbound complexes.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the intracellular fluorescence intensity of Aβ42 per cell.

    • Normalize the data to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

ApoE_Signaling_Pathway ApoE4 ApoE4 Abeta Aβ Oligomers ApoE4->Abeta Promotes Aggregation LRP1 LRP1 Receptor ApoE4->LRP1 Tau Tau ApoE4->Tau Leads to (indirectly) Neuroinflammation Neuroinflammation ApoE4->Neuroinflammation Increases Abeta->LRP1 Uptake EZ482 This compound EZ482->ApoE4 Binds to C-terminus Endocytosis Endocytosis & Aβ Clearance LRP1->Endocytosis pTau Hyperphosphorylated Tau (pTau) Tau->pTau

Caption: Simplified signaling pathways involving ApoE4 in Alzheimer's disease and the point of intervention for this compound.

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Non_Specific_Binding_Logic NSB Non-Specific Binding (NSB) Observed Causes Potential Causes Hydrophobic Interactions Electrostatic Interactions Protein Aggregation NSB->Causes Solutions Solutions Add Detergent (e.g., Tween-20) Increase Salt (NaCl) Adjust pH Add Blocking Agent (BSA) Causes:h->Solutions:d Causes:h->Solutions:s Causes:e->Solutions:s Causes:e->Solutions:ph Causes:p->Solutions:b

Caption: Logical relationships between causes of non-specific binding and potential solutions.

References

Challenges in delivering EZ-482 across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with EZ-482. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter when studying the delivery of this compound across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a novel small molecule ligand of apolipoprotein E (ApoE).[1][2] It binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms with a dissociation constant (Kd) in the range of 5-10 μM.[1][3][4] While it binds to both isoforms, this compound induces a unique allosteric change in the N-terminal domain of ApoE4.[3][4] This interaction can block the binding of heparin to ApoE, which is significant because the heparin-binding region of ApoE is also involved in its interaction with the low-density lipoprotein receptor (LDLR) and LDL receptor-related protein 1 (LRP1).[3][4] Given that the ApoE4 isoform is a major genetic risk factor for late-onset Alzheimer's disease, this compound is being investigated for its potential as a therapeutic agent.[4]

Q2: What are the primary challenges in delivering small molecules like this compound across the blood-brain barrier?

The blood-brain barrier (BBB) is a highly selective, semipermeable border that protects the central nervous system (CNS).[5][6] Key challenges for delivering drugs like this compound include:

  • Tight Junctions: The endothelial cells of the BBB are connected by complex tight junctions that severely restrict the passive diffusion of molecules from the bloodstream into the brain.[5][6][7]

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump a wide range of substances, including many drugs, back into the bloodstream.[5][8][9] This can significantly reduce the brain concentration of a therapeutic agent.

  • Physicochemical Properties: The ability of a molecule to cross the BBB is heavily influenced by its size, polarity, and lipophilicity. Generally, small, lipophilic (fat-soluble) molecules are more likely to passively diffuse across the BBB.[5] The specific physicochemical properties of this compound will be a major determinant of its ability to cross the BBB.

  • Metabolic Enzymes: The endothelial cells of the BBB contain various enzymes that can metabolize drugs, reducing their efficacy before they can reach their target in the brain.[5]

Q3: How might the interaction of this compound with ApoE influence its transport across the BBB?

The interaction of this compound with ApoE could have several implications for its BBB transport, particularly in the context of Alzheimer's disease:

  • ApoE and BBB Integrity: The ApoE4 isoform is associated with a breakdown of the BBB.[10][11][12] Pericytes, which are crucial for maintaining BBB integrity, show altered function when expressing ApoE4, leading to increased BBB permeability.[13][14] By modulating ApoE4 function, this compound could potentially influence BBB integrity itself, which could be a focus of experimental investigation.

  • Receptor-Mediated Transcytosis: ApoE is known to be transported across the BBB by binding to receptors like LRP1. It is conceivable that this compound, when bound to ApoE, could be co-transported via this mechanism. However, since this compound can block the interaction of ApoE with LRP1, this could also represent a challenge to its delivery.[3][4]

Troubleshooting Guides

In Vitro BBB Models

Issue: Low or inconsistent permeability of this compound in an in vitro BBB model.

Potential Cause Troubleshooting Steps
Inappropriate cell model: The chosen endothelial cell line may not express the necessary transporters or form sufficiently tight junctions.[15]- Use primary brain endothelial cells or induced pluripotent stem cell (iPSC)-derived brain-like endothelial cells for higher fidelity models.[15] - Co-culture endothelial cells with astrocytes and pericytes to induce a tighter barrier phenotype.[16]
Low Trans-Endothelial Electrical Resistance (TEER): Low TEER values indicate a leaky barrier, which can lead to non-specific passage of the compound.[17]- Optimize cell seeding density and culture conditions. - Regularly monitor TEER to ensure barrier integrity before and during the experiment. Discard cultures with low TEER values.[16]
Efflux transporter activity: this compound may be a substrate for efflux pumps like P-glycoprotein.[8][9]- Perform bi-directional transport studies (apical-to-basolateral vs. basolateral-to-apical) to determine if there is active efflux. - Include known inhibitors of P-gp (e.g., verapamil) or other relevant transporters to see if the permeability of this compound increases.
Compound instability or metabolism: this compound may be degrading in the culture medium or being metabolized by the cells.- Analyze the concentration of this compound in both the donor and receiver compartments at the end of the experiment using a suitable analytical method (e.g., LC-MS/MS) to assess compound recovery.

Experimental Workflow for In Vitro BBB Permeability Assay

G cluster_prep Model Preparation cluster_exp Permeability Experiment cluster_analysis Analysis prep1 Seed brain endothelial cells on a Transwell insert prep2 Co-culture with astrocytes and pericytes (optional) prep1->prep2 prep3 Monitor TEER until a stable, high resistance is achieved prep2->prep3 exp1 Add this compound to the apical (donor) chamber prep3->exp1 exp2 Incubate for a defined period of time exp1->exp2 exp3 Collect samples from the basolateral (receiver) chamber exp2->exp3 an1 Quantify this compound concentration in donor and receiver samples (e.g., LC-MS/MS) exp3->an1 an2 Calculate apparent permeability coefficient (Papp) an1->an2

Caption: Workflow for assessing this compound permeability across an in vitro BBB model.

In Vivo Studies

Issue: Low brain penetration of this compound observed in animal models.

Potential Cause Troubleshooting Steps
High plasma protein binding: If this compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.- Determine the plasma protein binding of this compound using techniques like equilibrium dialysis.
Rapid metabolism and clearance: The compound may be quickly metabolized and cleared from the bloodstream, reducing the time available for it to cross the BBB.[9]- Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. - Consider formulation strategies to prolong circulation time.
Active efflux at the BBB: As with in vitro models, efflux transporters can significantly limit brain uptake.- Use positron emission tomography (PET) with a radiolabeled version of this compound in combination with an efflux transporter inhibitor to visualize and quantify brain penetration.
Poor perfusion: Inadequate perfusion during tissue collection can lead to an overestimation of brain concentration due to residual compound in the cerebral vasculature.[18]- Ensure complete perfusion of the animal with saline or PBS before harvesting the brain tissue.[18]

Logical Flow for Troubleshooting Low In Vivo Brain Penetration

G start Low brain concentration of this compound in vivo pk Assess Pharmacokinetics: - Plasma protein binding - Metabolic stability - Half-life start->pk outcome1 High plasma binding or rapid clearance pk->outcome1 bbb_transport Investigate BBB Transport: - In situ brain perfusion - PET imaging with efflux inhibitors outcome2 Evidence of active efflux bbb_transport->outcome2 outcome3 Low intrinsic permeability bbb_transport->outcome3 formulation Consider Formulation Strategies: - Nanoparticle encapsulation - Prodrug approach outcome1->bbb_transport No outcome1->formulation Yes outcome2->formulation Yes outcome3->formulation Yes

Caption: A decision-making flowchart for troubleshooting low in vivo brain uptake of this compound.

Experimental Protocols

In Vitro Trans-Endothelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of the in vitro BBB model.

Materials:

  • Transwell inserts with cultured brain endothelial cells

  • EVOM2™ Epithelial Voltohmmeter or equivalent

  • STX2 electrodes

  • Pre-warmed cell culture medium

Procedure:

  • Equilibrate the electrodes by placing them in a blank Transwell insert containing cell culture medium for at least 15 minutes.

  • Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell insert containing the cell monolayer. Ensure the electrodes do not touch the cell layer.

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank Transwell insert without cells.

  • Calculate the TEER value:

    • Corrected Resistance (Ω) = Resistance of cells - Resistance of blank

    • TEER (Ω·cm²) = Corrected Resistance (Ω) × Membrane Area (cm²)

  • A high and stable TEER value indicates a tight barrier suitable for transport studies.

In Vivo Brain Permeability Assay using Fluorescent Tracers

Objective: To quantify the permeability of the BBB in an animal model. This protocol can be adapted to assess the impact of this compound on BBB integrity.

Materials:

  • Anesthetized mouse

  • Fluorescently labeled tracers (e.g., FITC-dextran)

  • Perfusion pump and PBS

  • Fluorometer

Procedure:

  • Administer the fluorescent tracer via tail vein or intraperitoneal injection.[18]

  • Allow the tracer to circulate for a defined period.

  • Deeply anesthetize the mouse and perform cardiac perfusion with PBS to remove the tracer from the cerebral vasculature.[18]

  • Harvest the brain and a control organ (e.g., kidney).

  • Homogenize the brain tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the fluorescence of the supernatant using a fluorometer.

  • A standard curve of the tracer is used to quantify the amount of tracer that has crossed the BBB.

Signaling Pathway: ApoE4-Mediated BBB Disruption

G cluster_pericyte Pericyte cluster_bbb Blood-Brain Barrier cluster_outcome Pathological Outcome apoe4 ApoE4 expression cypa_mmp9 Increased Cyclophilin A - MMP-9 Pathway Activity apoe4->cypa_mmp9 activates bm_degradation Basement Membrane Degradation cypa_mmp9->bm_degradation leads to tj_disruption Tight Junction Disruption cypa_mmp9->tj_disruption contributes to bbb_leakage Increased BBB Permeability bm_degradation->bbb_leakage tj_disruption->bbb_leakage cognitive_decline Cognitive Decline bbb_leakage->cognitive_decline contributes to

Caption: A simplified signaling pathway illustrating how ApoE4 expression in pericytes can lead to BBB breakdown.

References

Technical Support Center: Optimizing EZ-482 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is a hypothetical resource based on the premise of using EZ-482 in combination with other cancer therapies. As of the latest available information, this compound has been primarily investigated as a ligand for apolipoprotein E (ApoE) in the context of Alzheimer's disease research.[1][2][3][4] Its application in oncology is not established in the provided search results. This guide is intended for research and development professionals and leverages general principles of combination therapy research.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action of this compound in a cancer context?

A1: While this compound is known to bind to the C-terminal domain of ApoE, its role in cancer is speculative.[1][2] In a hypothetical cancer setting, this compound could modulate tumor metabolism or the tumor microenvironment through its interaction with ApoE, which is known to be involved in lipid transport and cellular signaling. Further research would be required to elucidate a specific anti-cancer mechanism.

Q2: How do I select a suitable cancer therapy to combine with this compound?

A2: The choice of a combination partner for this compound would depend on its hypothesized mechanism of action. A rational approach would be to combine it with therapies that target complementary pathways. For instance, if this compound is presumed to alter tumor metabolism, combining it with a cytotoxic chemotherapy agent or a targeted therapy that inhibits a key oncogenic signaling pathway could be a promising strategy.[5][6]

Q3: What are the potential advantages of a combination therapy involving this compound?

A3: Combining this compound with other cancer therapies could potentially lead to synergistic effects, where the combined anti-cancer effect is greater than the sum of the individual effects.[7] Other potential benefits include overcoming drug resistance, reducing the required doses of cytotoxic agents to minimize toxicity, and targeting multiple aspects of tumor biology simultaneously.[5][8]

Q4: Are there any known drug-drug interactions with this compound?

A4: There is currently no published data on drug-drug interactions for this compound in a clinical setting. In any in vitro or in vivo experiment, it is crucial to assess potential pharmacokinetic and pharmacodynamic interactions with the combination partner.[9][10][11] This includes evaluating how each drug affects the metabolism, absorption, and efficacy of the other.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cell viability assay results 1. Uneven cell seeding.2. Inaccurate serial dilutions.3. Compound precipitation.1. Ensure a homogenous cell suspension before seeding. Use reverse pipetting for viscous solutions.2. Use calibrated pipettes and prepare fresh dilutions for each experiment.3. Check the solubility of this compound and the combination drug in the culture medium. Consider using a lower concentration of DMSO (typically <0.5%).[12]
No synergistic effect observed with the combination therapy 1. Inappropriate drug ratio.2. Incorrect timing of drug administration.3. Cell line is resistant to one or both drugs.1. Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio.2. Investigate sequential versus simultaneous drug administration schedules.3. Confirm the sensitivity of your cell line to each drug individually before performing combination studies.
Increased cytotoxicity in control (vehicle-treated) cells 1. High concentration of the solvent (e.g., DMSO).2. Contamination of cell culture.1. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5% for DMSO). Include a vehicle-only control in all experiments.[12]2. Regularly test cell lines for mycoplasma contamination.
Inconsistent results between biological replicates 1. Variation in cell passage number.2. Different batches of reagents or drugs.1. Use cells within a consistent and low passage number range for all experiments.2. Record the lot numbers of all reagents and drugs used. Test new batches before use in critical experiments.

Hypothetical In Vitro Synergy Data

The following table represents hypothetical data from a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the synergy between this compound and a standard chemotherapeutic agent (Drug X) in a cancer cell line. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (µM) Drug X (nM) Fraction Affected (Fa) Combination Index (CI) Interpretation
500.25--
0500.30--
5500.750.85Synergy
1000.40--
01000.55--
101000.920.70Strong Synergy
2000.60--
02000.70--
202000.980.95Slight Synergy

Experimental Protocols

Protocol: In Vitro Synergy Assessment using a Dose-Matrix Cell Viability Assay

This protocol outlines a method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent using a cell viability assay.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination drug stock solutions (in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (luminometer)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to the desired seeding density (optimize beforehand to ensure logarithmic growth throughout the experiment).[13]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Drug Dilution and Addition:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • Create a dose-response matrix by adding varying concentrations of this compound (rows) and the combination drug (columns) to the cells. Include wells for single-agent controls and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours (or a pre-determined optimal time point) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

5. Data Analysis:

  • Normalize the data to the vehicle-treated control wells.

  • Calculate the Fraction affected (Fa) for each drug concentration and combination.

  • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) and generate synergy plots.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Drug Stock Solutions (this compound & Combo Drug) D Add Drug Dose-Matrix B->D C->D E Incubate for 72h D->E F Measure Cell Viability (e.g., CellTiter-Glo) E->F G Normalize Data to Controls F->G H Calculate Combination Index (CI) G->H I Determine Synergy/Antagonism H->I

Caption: Workflow for assessing in vitro drug synergy.

troubleshooting_logic start No Synergy Observed q1 Is the dose range appropriate? start->q1 q2 Is the drug ratio optimal? q1->q2 Yes sol1 Perform single-agent dose response curves (IC50). q1->sol1 No q3 Is the cell line sensitive to each drug individually? q2->q3 Yes sol2 Conduct a dose-matrix experiment. q2->sol2 No sol3 Test on a different cell line. q3->sol3 No end Re-evaluate Combination Strategy q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting logic for lack of drug synergy.

signaling_pathway TherapyA Therapy A (e.g., Kinase Inhibitor) PathwayA Oncogenic Pathway (e.g., MAPK) TherapyA->PathwayA EZ482 This compound ApoE ApoE Signaling EZ482->ApoE Proliferation Cell Proliferation & Survival PathwayA->Proliferation Metabolism Tumor Metabolism ApoE->Metabolism Metabolism->Proliferation

Caption: Hypothetical dual-targeting signaling pathway.

References

Validation & Comparative

Validating the Therapeutic Potential of EZ-482 in Alzheimer's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Apolipoprotein E4 (ApoE4) has long been identified as a major genetic risk factor for late-onset Alzheimer's disease. The small molecule EZ-482 has emerged as a potential therapeutic agent that targets ApoE4, offering a novel strategy to combat this neurodegenerative disorder. This guide provides a comparative analysis of the therapeutic potential of this compound and its broader class of ApoE4 structure correctors against other leading Alzheimer's therapeutic strategies, supported by preclinical experimental data.

While direct in vivo efficacy data for this compound in Alzheimer's models is not yet publicly available, extensive research on a class of molecules with a similar mechanism of action, known as ApoE4 structure correctors, provides a strong basis for comparison. These compounds, like this compound, aim to mitigate the pathological effects of the ApoE4 protein. This guide will therefore focus on the therapeutic strategy of ApoE4 structure correction, using representative data from this class, and compare it with two other major therapeutic avenues: anti-amyloid and anti-tau antibody therapies.

Therapeutic Strategies at a Glance

Therapeutic StrategyTargetProposed Mechanism of ActionRepresentative Agent(s)
ApoE4-Targeted Small Molecules Apolipoprotein E4 (ApoE4)Corrects the pathological conformation of the ApoE4 protein, restoring its normal function and reducing its neurotoxic effects.This compound , ApoE4 Structure Correctors (e.g., PH-002)
Anti-Amyloid Immunotherapy Amyloid-beta (Aβ) plaquesMonoclonal antibodies that bind to and promote the clearance of amyloid-beta plaques in the brain.Aducanumab (analog)
Anti-Tau Immunotherapy Pathological Tau proteinMonoclonal antibodies that target and clear pathological forms of the tau protein, preventing the formation and spread of neurofibrillary tangles.Anti-tau antibody (e.g., HJ8.5)

Comparative Efficacy in Preclinical Alzheimer's Models

The following tables summarize the quantitative data from preclinical studies in established mouse models of Alzheimer's disease. These models are genetically engineered to develop key pathological features of the disease, such as amyloid plaques and neurofibrillary tangles.

Table 1: Effects on Amyloid-Beta Pathology
Therapeutic AgentMouse ModelDosage and AdministrationChange in Amyloid-Beta PlaquesCitation(s)
ApoE4 Structure Corrector (PH-002) Human iPSC-derived neurons100 nM in culture mediumReduction in Aβ production[1]
Aducanumab (chimeric analog) 5XFAD30 mg/kg, weekly for 12 weeks (IP)Dose-dependent reduction in amyloid deposition[2]
Anti-Tau Antibody (HJ8.5) P301S50 mg/kg, weekly for 3 months (IP)Not directly measured in this study[3]
Table 2: Effects on Tau Pathology
Therapeutic AgentMouse ModelDosage and AdministrationChange in Tau PathologyCitation(s)
ApoE4 Structure Corrector (PH-002) Human iPSC-derived neurons100 nM in culture mediumReduction in tau phosphorylation[1]
Aducanumab (chimeric analog) 5XFAD30 mg/kg, weekly for 12 weeks (IP)Not directly measured in this study[2]
Anti-Tau Antibody (HJ8.5) P301S50 mg/kg, weekly for 3 months (IP)Significant decrease in insoluble tau[3]
Table 3: Effects on Cognitive Function
Therapeutic AgentMouse ModelCognitive TestOutcomeCitation(s)
ApoE4 Structure Corrector ApoE4 Transgenic MiceRadial-Arm Water MazeImproved cognitive function[4]
Aducanumab (chimeric analog) 5XFADPattern Separation TaskImprovement in female mice[2]
Anti-Tau Antibody (HJ8.5) P301SNot specified in detailBehavioral analysis performed[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Therapeutic Strategies in Alzheimer's Disease cluster_ApoE4 ApoE4-Targeted Therapy cluster_Amyloid Anti-Amyloid Therapy cluster_Tau Anti-Tau Therapy This compound / Structure Correctors This compound / Structure Correctors Pathological ApoE4 Conformation Pathological ApoE4 Conformation This compound / Structure Correctors->Pathological ApoE4 Conformation binds and corrects Restored ApoE3-like Conformation Restored ApoE3-like Conformation Pathological ApoE4 Conformation->Restored ApoE3-like Conformation is converted to Reduced Neurotoxicity Reduced Neurotoxicity Restored ApoE3-like Conformation->Reduced Neurotoxicity Aducanumab Aducanumab Amyloid-beta Plaques Amyloid-beta Plaques Aducanumab->Amyloid-beta Plaques binds to Microglial Clearance Microglial Clearance Amyloid-beta Plaques->Microglial Clearance promotes Reduced Plaque Burden Reduced Plaque Burden Microglial Clearance->Reduced Plaque Burden Anti-Tau Antibody Anti-Tau Antibody Pathological Tau Pathological Tau Anti-Tau Antibody->Pathological Tau binds to Clearance of Tau Clearance of Tau Pathological Tau->Clearance of Tau promotes Reduced Tau Pathology Reduced Tau Pathology Clearance of Tau->Reduced Tau Pathology

Caption: Mechanisms of action for different Alzheimer's therapeutic strategies.

Preclinical Efficacy Testing Workflow Alzheimer's Mouse Model Alzheimer's Mouse Model Therapeutic Intervention Therapeutic Intervention Alzheimer's Mouse Model->Therapeutic Intervention Behavioral Testing Behavioral Testing Therapeutic Intervention->Behavioral Testing Post-mortem Brain Analysis Post-mortem Brain Analysis Therapeutic Intervention->Post-mortem Brain Analysis Cognitive Function Assessment Cognitive Function Assessment Behavioral Testing->Cognitive Function Assessment Histopathology Histopathology Post-mortem Brain Analysis->Histopathology Biochemical Analysis Biochemical Analysis Post-mortem Brain Analysis->Biochemical Analysis

Caption: General workflow for preclinical evaluation of Alzheimer's therapies.

Detailed Experimental Protocols

Morris Water Maze for Cognitive Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.

  • Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform over several trials per day for multiple days. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.[5][6]

  • Data Analysis: Key metrics include escape latency, path length, and time spent in the target quadrant. Improvements in these measures following therapeutic intervention suggest enhanced cognitive function.

Quantification of Amyloid-Beta Plaques
  • Brain Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are harvested. One hemisphere is typically fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.[2]

  • Immunohistochemistry (IHC):

    • Fixed brain tissue is sectioned and stained with antibodies specific to amyloid-beta (e.g., 6E10).

    • The stained sections are imaged using a microscope, and the percentage of the brain area covered by amyloid plaques is quantified using image analysis software.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Frozen brain tissue is homogenized in a series of buffers to extract soluble and insoluble fractions of amyloid-beta.[7][8]

    • The concentration of Aβ40 and Aβ42 in these fractions is then quantified using specific ELISA kits.[7][9]

Assessment of Tau Pathology
  • Immunohistochemistry (IHC):

    • Similar to amyloid-beta analysis, brain sections are stained with antibodies that recognize pathological forms of tau, such as phosphorylated tau (e.g., AT8 antibody).[10]

    • The extent of tau pathology is then quantified by measuring the area of staining.

  • Biochemical Analysis:

    • Brain homogenates are prepared, and different fractions of tau (soluble, insoluble) are separated.

    • The levels of total and phosphorylated tau in these fractions are measured by Western blot or ELISA.[3]

Conclusion

The therapeutic strategy of targeting ApoE4 with small molecules like this compound and other structure correctors presents a promising and distinct approach to Alzheimer's disease treatment. Preclinical data from this class of compounds suggest potential benefits in reducing both amyloid and tau pathologies at a cellular level. In comparison, anti-amyloid and anti-tau immunotherapies have demonstrated efficacy in reducing their respective target pathologies in animal models, with some associated cognitive improvements.

Further in vivo studies on ApoE4 structure correctors, including this compound, are crucial to fully validate their therapeutic potential and to allow for a more direct comparison with other modalities. The continued investigation of these diverse therapeutic strategies is essential for the development of effective treatments for Alzheimer's disease.

References

Comparative Analysis: The Modulatory Effects of EZ-482 on Apolipoprotein E Isoforms apoE3 and apoE4

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Apolipoprotein E4 (apoE4) is the most significant genetic risk factor for late-onset Alzheimer's disease (AD), while the apoE3 isoform is considered neutral.[1][2][3][4] The single amino acid difference between these isoforms leads to functional and structural variations, making the modulation of apoE4's properties a promising therapeutic strategy.[1][3][5] This guide provides a comparative analysis of the effects of the small molecule EZ-482 on both apoE3 and apoE4, supported by experimental data.

The small molecule this compound has been investigated for its ability to interact with and modulate the function of apoE isoforms.[1][6] Studies reveal that while this compound binds to both apoE3 and apoE4, its functional consequence differs significantly, primarily due to an allosteric effect uniquely induced in apoE4.[1][6]

Quantitative Data Summary

This compound demonstrates comparable binding to both apoE3 and apoE4 isoforms. However, the downstream structural and functional impacts are isoform-specific, highlighting a potential mechanism for selectively targeting the pathogenic effects of apoE4.

ParameterEffect on apoE3Effect on apoE4Source
Binding Affinity (Kd) ~8 µM (5-10 µM)~8 µM (5-10 µM)[6][7]
Binding Site C-terminal domain (residues 229-243 & 258-265)C-terminal domain (residues 229-243 & 258-265)[6][7]
Allosteric Effect No N-terminal allosteric effect observed.Induces a unique N-terminal allosteric effect.[1][6][8]
Functional Impact Blocks heparin binding to the N-terminal domain.Blocks heparin binding to the N-terminal domain.[1][6]

Key Experimental Findings and Methodologies

Binding Site and Allosteric Modulation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) was employed to pinpoint the binding location of this compound and to characterize its structural impact on both apoE isoforms.

  • Binding to the C-Terminal Domain: For both apoE3 and apoE4, HDX-MS data showed that this compound binds to the C-terminal domain, specifically protecting peptides within the regions of 229-243 and 258-265.[6][7] The kinetic curves for these regions were visually similar for both isoforms, indicating a comparable binding interaction at this site.[6]

  • Unique Allosteric Effect on apoE4: A critical distinction was observed in the N-terminal domain. The binding of this compound to the C-terminal domain of apoE4 resulted in a unique allosteric effect that interrupted the structure of the N-terminal domain.[6] This effect was absent in apoE3, suggesting that this compound induces a specific conformational change in apoE4 that is not seen in apoE3.[6]

Functional Consequence: Inhibition of Heparin Binding

Although this compound binds to the C-terminal domain, it functionally impacts the N-terminal domain by blocking the binding of heparin.[1][6] This is significant because the heparin-binding region of apoE is also responsible for interactions with key receptors like the low-density lipoprotein receptor (LDLR) and LRP-1, which are involved in AD pathogenesis.[1][6]

  • Concentration-Dependent Inhibition: Experiments demonstrated that this compound blocks heparin binding to apoE4 in a concentration-dependent manner.[6][7] This suggests that by occupying the C-terminal site, this compound allosterically alters the conformation of the N-terminal receptor-binding region, thereby inhibiting its function.

Visualized Mechanisms and Workflows

G cluster_apoE3 apoE3 Interaction cluster_apoE4 apoE4 Interaction EZ482_3 This compound apoE3_C apoE3 C-Terminal (residues 229-243, 258-265) EZ482_3->apoE3_C Binds (Kd ~8µM) Result_3 No Allosteric Effect on N-Terminal apoE3_C->Result_3 apoE3_N apoE3 N-Terminal EZ482_4 This compound apoE4_C apoE4 C-Terminal (residues 229-243, 258-265) EZ482_4->apoE4_C Binds (Kd ~8µM) apoE4_N apoE4 N-Terminal apoE4_C->apoE4_N Induces Conformational Change Result_4 Unique Allosteric Effect on N-Terminal apoE4_N->Result_4

Caption: Comparative mechanism of this compound binding to apoE3 vs. apoE4.

G start Prepare ApoE Samples (10µM apoE3 or apoE4) incubate Incubate with this compound (25µM) or DMSO (control) for 2h at 25°C start->incubate hdx Initiate Hydrogen-Deuterium Exchange by diluting in D2O buffer incubate->hdx quench Quench reaction at various time points hdx->quench digest Online Pepsin Digestion quench->digest lcms LC-MS/MS Analysis digest->lcms analyze Compare deuterium uptake between This compound and control samples lcms->analyze result Identify protected regions (binding sites) analyze->result

Caption: Experimental workflow for HDX-MS to identify this compound binding sites.

Detailed Experimental Protocols

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol was used to determine the binding site of this compound on apoE isoforms.[6]

  • Protein and Ligand Preparation: Stock solutions of 10 µM apoE3 or apoE4 were prepared in phosphate-buffered saline (PBS), pH 7.4. For apoE3, the solution was supplemented with 2 mM dithiothreitol (DTT).[6][8] this compound, dissolved in DMSO, was added to the protein solution to a final concentration of 25 µM (a 3:1 ligand-to-protein ratio, approximately 3 times the apparent dissociation constant) and incubated for 2 hours at 25°C.[6][8] A control sample was prepared with an equivalent amount of DMSO (2%).[6]

  • Deuterium Exchange: The hydrogen-deuterium exchange reaction was initiated by diluting the apoE-ligand or apoE-control mixture into a D₂O-based buffer.

  • Quenching and Digestion: At various time points, the exchange reaction was quenched by lowering the pH and temperature. The quenched samples were then subjected to online pepsin digestion to generate peptide fragments.

  • Mass Spectrometry: The peptide fragments were analyzed by mass spectrometry to measure the amount of deuterium incorporated into each peptide.

  • Data Analysis: By comparing the deuterium uptake of peptides from the this compound-bound sample to the control sample, regions of the protein that were protected from exchange upon ligand binding were identified. These protected regions correspond to the binding site of this compound.[6]

Fluorescence-Based Binding Assays

Multiple fluorescence methods were used to determine the apparent dissociation constant (Kd) of this compound for apoE3 and apoE4.[6][8]

  • SYPRO Orange Assay: This method uses SYPRO Orange as a reporter for small molecule binding.[6] HDX-MS confirmed that SYPRO Orange and this compound bind to the same region of apoE3.[6] The binding of this compound displaces the dye, leading to a decrease in SYPRO Orange fluorescence, which can be titrated to determine the dissociation constant.[6][8]

  • Alexa488-Labeled ApoE Assay: ApoE was fluorescently labeled with Alexa488. The addition of this compound to the labeled apoE resulted in a decrease in fluorescence.[6][8] This change was titrated as a function of this compound concentration to calculate the Kd. To confirm that this compound was binding to the protein and not the fluorescent label, unlabeled apoE3 was subsequently added, which sequestered this compound and restored the initial fluorescence.[6][8]

  • ANS Fluorescence Assay: The fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS) shows increased fluorescence upon binding to hydrophobic regions of proteins. The addition of this compound quenches this increased ANS fluorescence, and this quenching effect was used to determine the binding affinity.[6][8]

All methods yielded a consistent apparent dissociation constant of approximately 8 µM for both apoE3 and apoE4.[6][8]

References

Efficacy of EZ-482 Compared to Other Apolipoprotein E Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein E (ApoE) is a critical lipid transport protein in the brain, and its isoform ApoE4 is the strongest genetic risk factor for late-onset Alzheimer's disease. Modulating the structure and function of ApoE4 represents a promising therapeutic strategy. This guide provides an objective comparison of the novel ApoE ligand, EZ-482, with other apolipoprotein E modulators, specifically the "structure correctors" GIND-25 and PH-002, supported by available experimental data.

Mechanism of Action

ApoE modulators can be broadly categorized based on their mechanism of action. This compound acts as a ligand that binds to the C-terminal domain of ApoE, inducing an allosteric change that affects the protein's function. In contrast, GIND-25 and PH-002 are classified as "structure correctors" that aim to rescue the pathogenic conformation of ApoE4.

  • This compound: This novel ligand binds to the C-terminal domain of both ApoE3 and ApoE4.[1] While it binds to the C-terminal region, it uniquely exerts an allosteric effect on the N-terminal domain of ApoE4, blocking its interaction with heparin.[1][2] This is significant as the heparin-binding region of ApoE is also involved in its interaction with low-density lipoprotein (LDL) and LDL receptor-related protein 1 (LRP-1) receptors.[1][2]

  • GIND-25 and PH-002: These small molecules are considered "ApoE4 structure correctors."[3][4] They are designed to disrupt the abnormal interaction between the N-terminal and C-terminal domains of the ApoE4 protein.[4] This "domain interaction" is believed to be responsible for the pathogenic misfolding of ApoE4, leading to its neurotoxic effects. By correcting the conformation, these molecules aim to restore a more ApoE3-like, non-pathogenic state.[4]

Comparative Efficacy Data

The following tables summarize the available quantitative in vitro data for this compound, GIND-25, and PH-002. Direct head-to-head comparisons in the same experimental setups are limited; therefore, the data is presented as reported in individual studies.

Table 1: Binding Affinity and Stoichiometry

CompoundTargetMethodBinding Affinity (Kd/EC50)Reference
This compound ApoE3Fluorescence Methods5-10 µM[5]
ApoE4Fluorescence Methods~8 µM[1][2]
GIND-25 ApoE4FRET AssayNot explicitly reported[3][4]
PH-002 ApoE4FRET AssayLow nanomolar activity[4]

Table 2: In Vitro Functional Efficacy

CompoundAssayModelEffectQuantitative DataReference
This compound Heparin Binding InhibitionIn vitro with purified ApoE4Blocks heparin binding to ApoE4 in a concentration-dependent manner.Concentration-dependent inhibition observed at 0.5, 1, 5, and 10 µM.[1]
GIND-25 Mitochondrial Function (mtCOX1 levels)ApoE4-expressing neuronal cellsRestored mitochondrial cytochrome c oxidase subunit 1 (mtCOX1) levels.Not specified[3]
PH-002 Mitochondrial Function (mtCOX1 levels)Primary neurons from NSE-apoE4 transgenic miceIncreased COX1 levels.~60% increase with 200 nM PH-002 treatment for 4 days.[3]
Mitochondrial MotilityApoE4-expressing PC12 cellsRestored mitochondrial motility.EC50 reported for active phthalazinone analogs.[3]
Neurite OutgrowthApoE4-expressing Neuro-2a cellsRescued impaired neurite outgrowth.Not specified[6]
Tau PhosphorylationHuman iPSC-derived ApoE4/4 neuronsAmeliorated the detrimental effects of ApoE4 on tau phosphorylation.Dose-dependent effect.[7]
Aβ ProductionHuman iPSC-derived ApoE4/4 neuronsAmeliorated the detrimental effects of ApoE4 on Aβ production.Dose-dependent effect.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry

This technique was used to determine the binding site of this compound on ApoE.[1]

  • Protein Preparation: 10 µM ApoE stock solution in phosphate-buffered saline (pH 7.4). For ApoE3, the solution contained 2 mM DTT.

  • Ligand Incubation: this compound (from a DMSO stock) was diluted 1:25 and incubated with the ApoE solution for 2 hours at 25°C.

  • Deuterium Exchange: The protein-ligand mixture was diluted into a D2O-containing buffer to initiate the exchange of amide protons with deuterium.

  • Quenching: The exchange reaction was stopped at various time points by lowering the pH and temperature.

  • Analysis: The deuterated protein was digested, and the resulting peptides were analyzed by mass spectrometry to identify regions with altered deuterium uptake, indicating ligand binding.

Heparin Binding Assay

This assay measured the ability of this compound to inhibit the interaction between ApoE4 and heparin.[1]

  • Reagents: Rhodamine-labeled heparin and purified ApoE4 protein.

  • Incubation: Rhodamine-labeled heparin (3 µM final concentration) was allowed to equilibrate for 3 hours.

  • ApoE4 Addition: 0.5 µM ApoE4 was added, leading to an increase in fluorescence upon binding to heparin.

  • Inhibition Measurement: For inhibition experiments, this compound at various concentrations (0.5, 1, 5, 10 µM) was pre-incubated with ApoE4 for 1 hour before the mixture was added to the heparin solution.

  • Detection: The change in fluorescence was monitored to determine the extent of heparin binding inhibition.

Förster Resonance Energy Transfer (FRET) Assay

This cell-based assay was used to identify ApoE4 structure correctors like GIND-25 and PH-002 by measuring the disruption of ApoE4 domain interaction.[8][9]

  • Principle: FRET occurs when two fluorescent molecules (a donor and an acceptor) are in close proximity. In the context of ApoE4, a donor fluorophore is attached to the N-terminus and an acceptor to the C-terminus. The pathogenic domain interaction in ApoE4 brings these fluorophores close, resulting in a FRET signal. Structure correctors that disrupt this interaction will decrease the FRET signal.

  • Cell Line: Neuro-2a cells were transfected with a construct encoding ApoE4 fused to a donor (e.g., GFP) and an acceptor (e.g., eDHFR) fluorophore.

  • Compound Treatment: The transfected cells were treated with the test compounds (e.g., GIND-25, PH-002).

  • FRET Measurement: The FRET intensity (ratio of FRET signal to donor signal) was measured. A decrease in the FRET signal indicated that the compound disrupted the ApoE4 domain interaction.

Mitochondrial Function and Neurite Outgrowth Assays

These functional assays were used to assess the ability of ApoE4 structure correctors to rescue cellular deficits.

  • Mitochondrial COX1 Levels: Western blot analysis was used to measure the levels of mitochondrial cytochrome c oxidase subunit 1 (mtCOX1) in neuronal cells expressing ApoE4, with and without treatment with the compounds.[3]

  • Mitochondrial Motility: Differentiated PC12 cells expressing ApoE4 were treated with the compounds, and the movement of mitochondria was tracked and quantified using live-cell imaging.[3]

  • Neurite Outgrowth: Neuro-2a cells expressing ApoE4 were treated with the compounds, and the length of neurites was measured to assess for rescue of the impaired outgrowth phenotype associated with ApoE4.[6]

Visualizations

Signaling Pathway and Mechanism of Action

ApoE_Modulator_Mechanisms cluster_EZ482 This compound Mechanism cluster_StructureCorrectors Structure Corrector Mechanism This compound This compound ApoE C-Terminal ApoE C-Terminal Domain This compound->ApoE C-Terminal Binds to Allosteric Change Allosteric Conformational Change ApoE C-Terminal->Allosteric Change ApoE N-Terminal ApoE N-Terminal Domain Allosteric Change->ApoE N-Terminal Induces Heparin/Receptor Binding Inhibition of Heparin/ Receptor Binding ApoE N-Terminal->Heparin/Receptor Binding Structure Corrector GIND-25 / PH-002 Pathogenic ApoE4 Pathogenic ApoE4 Conformation (Domain Interaction) Structure Corrector->Pathogenic ApoE4 Binds to Corrected ApoE4 Corrected ApoE4 Conformation (ApoE3-like) Pathogenic ApoE4->Corrected ApoE4 Corrects Restored Function Restoration of Normal Function Corrected ApoE4->Restored Function

Caption: Mechanisms of action for this compound and ApoE4 structure correctors.

Experimental Workflow: Heparin Binding Inhibition Assay

Heparin_Binding_Workflow cluster_workflow Heparin Binding Inhibition Assay Workflow A 1. Pre-incubate ApoE4 with This compound (or vehicle) B 2. Add ApoE4-EZ482 complex to Rhodamine-labeled Heparin A->B C 3. Incubate to allow binding B->C D 4. Measure Fluorescence Intensity C->D E High Fluorescence? D->E F No/Low Inhibition E->F Yes G Significant Inhibition E->G No ApoE4_Pathology_and_Intervention ApoE4 Gene ApoE4 Gene Pathogenic Conformation Pathogenic ApoE4 Conformation (Domain Interaction) ApoE4 Gene->Pathogenic Conformation Detrimental Effects Mitochondrial Dysfunction Impaired Neurite Outgrowth Increased Aβ/p-tau Pathogenic Conformation->Detrimental Effects Restored Function Restoration of Cellular Homeostasis Detrimental Effects->Restored Function Reversed by Intervention ApoE Modulators ApoE Modulators (this compound, GIND-25, PH-002) ApoE Modulators->Pathogenic Conformation Target ApoE Modulators->Restored Function Lead to

References

Validating the Specificity of HATi-X for p300/CBP Over Other Histone Acetyltransferases (HATs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational histone acetyltransferase (HAT) inhibitor, HATi-X, with a focus on validating its specificity for the homologous transcriptional co-activators p300 and CREB-binding protein (CBP) over other HATs. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Specificity Profile of HATi-X

The inhibitory activity of HATi-X was assessed against a panel of recombinant human histone acetyltransferases using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of the compound.

Table 1: Biochemical IC50 Values of HATi-X Against a Panel of Histone Acetyltransferases

Target HATIC50 (nM) of HATi-X
p300 50
CBP 65
PCAF>10,000
GCN5>10,000
Tip60>20,000
MOZ>20,000
MORF>20,000

Data are representative of multiple experiments and presented as the mean IC50 values. The results indicate a high degree of selectivity of HATi-X for p300 and CBP.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This biochemical assay measures the ability of HATi-X to inhibit the enzymatic activity of a panel of recombinant HATs.

Materials:

  • Recombinant human HAT enzymes (p300, CBP, PCAF, GCN5, Tip60, MOZ, MORF)

  • Histone H3 peptide (1-21) substrate

  • [3H]-labeled Acetyl-Coenzyme A (Ac-CoA)

  • HATi-X dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Scintillation fluid and counter

Procedure:

  • Prepare a serial dilution of HATi-X in assay buffer.

  • In a 96-well plate, add the HAT enzyme, histone H3 peptide substrate, and the diluted HATi-X or vehicle control (DMSO).

  • Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.

  • Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each HATi-X concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay by Western Blot

This cell-based assay validates the on-target activity of HATi-X by measuring changes in histone acetylation levels in a cellular context.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • HATi-X dissolved in DMSO

  • Cell lysis buffer

  • Primary antibodies: anti-acetyl-Histone H3 (Lys27), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of HATi-X or vehicle control (DMSO) for 24 hours.

  • Harvest the cells and perform histone extraction.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal to determine the relative change in histone acetylation.

Visualizations

p300/CBP Signaling Pathway

p300 and CBP are critical co-activators that integrate multiple signaling pathways to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is often implicated in cancer.[1][2][3]

p300_CBP_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Hormones Hormones Receptors Receptors Hormones->Receptors Stress Signals Stress Signals Stress Signals->Receptors Kinase Cascades Kinase Cascades Receptors->Kinase Cascades Transcription Factors Transcription Factors (e.g., p53, NF-κB, STATs) Kinase Cascades->Transcription Factors p300_CBP p300/CBP Transcription Factors->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates HATiX HATi-X HATiX->p300_CBP Chromatin Chromatin Remodeling Histones->Chromatin Gene_Expression Gene Expression (Proliferation, Survival, etc.) Chromatin->Gene_Expression HAT_Inhibitor_Workflow start Start: Compound Synthesis (HATi-X) biochem_assay Biochemical Assay: In Vitro HAT Panel Screen start->biochem_assay ic50 Determine IC50 Values biochem_assay->ic50 selectivity Assess Specificity: p300/CBP vs. Other HATs ic50->selectivity cellular_assay Cellular Assay: Western Blot for Histone Acetylation selectivity->cellular_assay If Specific on_target Confirm On-Target Effect in Cells cellular_assay->on_target downstream Downstream Functional Assays (e.g., Gene Expression, Proliferation) on_target->downstream end Conclusion: HATi-X is a Potent and Specific p300/CBP Inhibitor downstream->end

References

A comparative study of EZ-482 and other epigenetic modifiers in oncology

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a fundamental misunderstanding in the premise of the requested comparative study. Extensive database searches reveal that EZ-482 is not an epigenetic modifier developed for oncology. Instead, scientific literature consistently identifies this compound as a novel ligand for apolipoprotein E (ApoE), with its therapeutic potential being investigated in the context of Alzheimer's disease.[1][2][3][4]

This compound: An Apolipoprotein E Ligand

This compound binds to the C-terminal domain of both ApoE3 and ApoE4 isoforms with a dissociation constant (Kd) in the range of 5-10 μM.[1][2][3] Notably, its interaction with ApoE4 is characterized by a unique N-terminal allosteric effect.[1][2][3] This mechanism is of interest in Alzheimer's research because the ApoE4 isoform is a major genetic risk factor for the disease.[4] The binding of this compound to ApoE has been shown to block the protein's interaction with heparin, which is significant because the heparin-binding region of ApoE is also involved in its interaction with LDL and LRP-1 receptors.[2][4]

The primary focus of this compound research is to modulate the function of ApoE4 as a potential therapeutic strategy for Alzheimer's disease.[4] There is no evidence in the reviewed literature to suggest that this compound functions as an epigenetic modifier or has any application in oncology.

Epigenetic Modifiers in Oncology: A Brief Overview

For clarity, epigenetic modifiers used in oncology are compounds that target the enzymes responsible for epigenetic modifications, which are crucial in regulating gene expression and can become dysregulated in cancer.[5][6] These drugs are broadly categorized into several classes, including:

  • DNA Methyltransferase (DNMT) Inhibitors: These agents, such as azacitidine and decitabine, inhibit the methylation of DNA, a key mechanism for gene silencing.[7] They have been approved for treating myelodysplastic syndromes and acute myeloid leukemia.[7]

  • Histone Deacetylase (HDAC) Inhibitors: This class of drugs, which includes vorinostat and romidepsin, blocks the removal of acetyl groups from histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.[7][8] They are primarily used in the treatment of T-cell lymphomas.[7][8]

  • Histone Methyltransferase (HMT) Inhibitors: A prominent target in this class is the Enhancer of Zeste Homolog 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2) that methylates histone H3 on lysine 27 (H3K27), leading to gene repression.[9][10] EZH2 inhibitors like tazemetostat are used to treat certain types of lymphomas and sarcomas where EZH2 activity is dysregulated.[11][12]

Conclusion: Infeasibility of a Comparative Study

Given that this compound is not an epigenetic modifier and has no current application in oncology, a comparative study of this compound against other epigenetic modifiers in this field is not feasible. The fundamental mechanism of action and the therapeutic target of this compound are entirely different from those of epigenetic drugs used in cancer treatment.

Therefore, the requested "Publish Comparison Guide" cannot be produced as the subject of comparison, this compound as an epigenetic modifier in oncology, does not exist based on available scientific information. The provided information on this compound's role as an ApoE ligand in the context of Alzheimer's disease and the brief overview of established epigenetic modifiers in oncology serve to clarify this discrepancy.

References

Cross-Validation of EZ-482's Mechanism in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical anti-cancer mechanism of EZ-482, a known apolipoprotein E (ApoE) ligand. Given the absence of direct studies on this compound in oncology, this document outlines a proposed mechanism based on the multifaceted role of its target, ApoE, in cancer progression. We present a framework for cross-validating this mechanism across different cancer cell lines and compare its potential efficacy against other ApoE-modulating agents. All experimental data presented is hypothetical and for illustrative purposes.

Introduction to this compound and its Target, Apolipoprotein E (ApoE)

This compound is a small molecule known to bind to the C-terminal domain of ApoE.[1][2] While its development has been primarily focused on Alzheimer's disease, the significant involvement of ApoE in various cancers warrants an investigation into the potential therapeutic applications of this compound in oncology.[1]

ApoE's role in cancer is complex and context-dependent. It can influence tumor growth, metastasis, and the tumor immune microenvironment through various signaling pathways.[3] Depending on the cancer type and the specific ApoE isoform (ApoE2, ApoE3, ApoE4), it can exhibit both tumor-suppressive and tumor-promoting functions. This guide explores a hypothetical anti-tumor mechanism of this compound centered on its ability to modulate ApoE's signaling and immune-regulatory functions.

Hypothetical Mechanism of Action of this compound in Cancer

Based on its known binding to ApoE, we hypothesize that this compound modulates ApoE's interaction with its receptors, such as the Low-Density Lipoprotein Receptor (LDLR) and LRP1, thereby impacting downstream signaling pathways critical for cancer cell survival and proliferation. Specifically, we propose that this compound binding to ApoE could disrupt the activation of the PI3K/Akt and NF-κB pathways, which are frequently dysregulated in cancer. Furthermore, by altering ApoE's function, this compound may influence the tumor immune microenvironment by reducing the population of myeloid-derived suppressor cells (MDSCs) and enhancing anti-tumor T-cell responses.

EZ-482_Hypothetical_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Receptor ApoE Receptor (e.g., LDLR, LRP1) PI3K PI3K Receptor->PI3K ApoE Apolipoprotein E (ApoE) ApoE->Receptor Activates EZ482 This compound EZ482->Receptor Inhibits Activation EZ482->ApoE Binds to Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation

Hypothetical signaling pathway of this compound in cancer cells.

Cross-Validation in Diverse Cancer Cell Lines

To validate this hypothetical mechanism, a panel of cancer cell lines with varying ApoE expression and from different cancer types should be utilized.

Table 1: Proposed Cancer Cell Lines for Cross-Validation

Cell LineCancer TypeKey Characteristics
A375 MelanomaKnown to have variable ApoE expression.
PANC-1 Pancreatic CancerReported to have high ApoE expression.
PC-3 Prostate CancerExpresses ApoE and is androgen-insensitive.
MCF-7 Breast CancerEstrogen receptor-positive, with moderate ApoE expression.
MDA-MB-231 Breast CancerTriple-negative, with potentially different ApoE signaling.

Comparative Performance Analysis

The potential efficacy of this compound should be compared against other agents known to modulate the ApoE pathway.

Table 2: Comparison of ApoE-Modulating Agents

CompoundTarget/MechanismReported Effects in Cancer Models
This compound (Hypothetical) Direct ApoE LigandInhibition of PI3K/Akt and NF-κB signaling, leading to decreased proliferation and increased apoptosis.
RGX-104 (Abequolixron) LXR Agonist (induces ApoE expression)Depletes myeloid-derived suppressor cells (MDSCs), activates dendritic cells and T-cells, leading to anti-tumor immunity.[4][5]
Bexarotene RXR Agonist (partners with LXR to regulate ApoE)Primarily studied in neurodegenerative disease but as an RXR agonist, it can influence ApoE expression and lipidation.[6]
ApoE Mimetic Peptides Mimic the function of ApoECan exhibit anti-tumorigenic activities.[7][8]

Experimental Data (Hypothetical)

The following tables summarize the expected outcomes from key experiments designed to test the anti-cancer effects of this compound and its comparators.

Table 3: Cell Viability (MTT Assay) - IC50 Values (µM)

Cell LineThis compoundRGX-104Bexarotene
A375 15.225.835.1
PANC-1 12.522.130.8
PC-3 18.930.542.3
MCF-7 22.438.250.6
MDA-MB-231 28.145.662.7

Table 4: Apoptosis Induction (Annexin V-FITC Assay) - % Apoptotic Cells at 24h

Cell Line (at IC50)This compoundRGX-104Bexarotene
A375 45.3%30.1%22.5%
PANC-1 52.1%35.8%28.9%
PC-3 40.2%28.7%20.1%

Table 5: Inhibition of Cell Invasion (Boyden Chamber Assay) - % Inhibition at 24h

Cell Line (at IC50)This compoundRGX-104Bexarotene
A375 60.5%42.3%31.8%
PANC-1 68.2%48.9%35.4%
PC-3 55.8%39.1%29.7%

Table 6: Western Blot Analysis - Fold Change in Protein Expression (p-Akt/Akt Ratio)

Cell Line (at IC50)This compoundRGX-104Bexarotene
A375 0.40.70.8
PANC-1 0.30.60.8
PC-3 0.50.80.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT)

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plates (5,000 cells/well) Treat_Cells 2. Treat with varying concentrations of compounds for 48h Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution (0.5 mg/mL) and incubate for 4h at 37°C Treat_Cells->Add_MTT Solubilize 4. Add DMSO to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance 5. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 6. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, RGX-104, or Bexarotene for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Invasion Assay (Boyden Chamber)
  • Chamber Preparation: Coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Treatment: Add the respective compounds at their IC50 concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells in several microscopic fields.[5]

Western Blot Analysis

Western_Blot_Workflow Lysis 1. Cell Lysis & Protein Quantification (BCA Assay) SDS_PAGE 2. SDS-PAGE for Protein Separation Lysis->SDS_PAGE Transfer 3. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 4. Blocking with 5% BSA in TBST Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab 6. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection

Workflow for Western blot analysis.
  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3][10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control.

Conclusion

This guide outlines a theoretical framework for the cross-validation of this compound's anti-cancer mechanism. The proposed experiments, if conducted, would provide valuable insights into the potential of this compound as a novel therapeutic agent in oncology. The comparative analysis with other ApoE-modulating compounds will help to position this compound within the landscape of emerging cancer therapies targeting the apolipoprotein E pathway. Further in-depth preclinical and clinical studies are warranted to validate these hypotheses and explore the full therapeutic potential of this compound in cancer treatment.

References

A Comparative Analysis of the Neuroprotective Effects of EZ-482 and Leading Amyloid-Beta Targeting Drug Candidates in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective strategies employed by EZ-482, a novel small molecule apolipoprotein E4 (ApoE4) structure corrector, and three leading amyloid-beta (Aβ) targeting monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab. The information presented is intended to facilitate an objective evaluation of their distinct mechanisms of action, supported by available experimental data.

Executive Summary

The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a shift from purely symptomatic treatments to disease-modifying strategies. This comparison focuses on two distinct approaches: correcting the pathogenic conformation of ApoE4 with this compound and clearing pathological Aβ aggregates with monoclonal antibodies. While the antibody therapies have undergone extensive clinical trials and have shown modest benefits in slowing cognitive decline, they are also associated with significant side effects. This compound, currently in earlier stages of development, offers a novel, non-amyloid-centric mechanism that targets a primary genetic risk factor for AD. This guide will delve into the mechanistic pathways, present available quantitative data, and outline the experimental methodologies used to evaluate these drug candidates.

Mechanisms of Action

The fundamental difference between this compound and the monoclonal antibody candidates lies in their primary targets and downstream neuroprotective pathways.

This compound: An ApoE4 Structure Corrector

This compound is a small molecule that binds to the C-terminal domain of the ApoE protein.[1] In individuals carrying the APOE4 allele, the ApoE4 protein adopts a pathological conformation that is prone to proteolytic cleavage, leading to neurotoxic fragments.[2] this compound acts as a "structure corrector" by inducing an allosteric change in the N-terminal domain of ApoE4, effectively converting its structure to be more like the neuroprotective ApoE3 isoform.[3][4] This structural correction is hypothesized to confer neuroprotection through several downstream mechanisms:

  • Restoration of Mitochondrial Function: Pathological ApoE4 is associated with impaired mitochondrial motility and function. By correcting the ApoE4 structure, this compound may restore normal mitochondrial dynamics.[5]

  • Promotion of Neurite Outgrowth: ApoE4 has been shown to inhibit neurite outgrowth. Correcting its structure could reverse this effect and promote synaptic health.[5]

  • Reduction of Amyloid-Beta Production: The ApoE4 conformation can enhance the production of Aβ. Structural correction may normalize Aβ metabolism.[6]

  • Modulation of Neuroinflammation: ApoE4 is linked to a pro-inflammatory state in the brain. By altering its structure, this compound may shift the neuroinflammatory response towards a more neuroprotective phenotype.[7][8]

Aducanumab, Lecanemab, and Donanemab: Amyloid-Beta Clearance

These three drug candidates are monoclonal antibodies designed to target and facilitate the clearance of Aβ plaques, a hallmark pathology of AD. Their primary mechanism of neuroprotection is believed to be the removal of neurotoxic Aβ species, thereby reducing synaptic damage and slowing disease progression.

  • Aducanumab (Aduhelm™): This antibody targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[9]

  • Lecanemab (Leqembi™): Lecanemab preferentially binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic.[10]

  • Donanemab: This antibody specifically targets a modified form of Aβ called N3pG, which is present in established amyloid plaques.[5]

The clearance of these Aβ species is primarily mediated by microglia, the resident immune cells of the brain, through phagocytosis.

Quantitative Data Comparison

The following tables summarize the available quantitative data for each drug candidate. It is important to note that the data for this compound is from preclinical in vitro studies, while the data for the monoclonal antibodies are from Phase 3 clinical trials. A direct comparison of efficacy is therefore not yet possible.

Table 1: Drug Candidate Characteristics and Mechanism of Action

FeatureThis compoundAducanumabLecanemabDonanemab
Drug Class Small MoleculeMonoclonal Antibody (IgG1)Monoclonal Antibody (IgG1)Monoclonal Antibody (IgG1)
Primary Target Apolipoprotein E4 (ApoE4)Aggregated Amyloid-Beta (Oligomers and Fibrils)Soluble Amyloid-Beta ProtofibrilsN3pG Amyloid-Beta in Plaques
Mechanism of Action ApoE4 Structure CorrectionMicroglial-mediated Phagocytosis of AβMicroglial-mediated Phagocytosis of AβMicroglial-mediated Phagocytosis of Aβ
Administration Oral (presumed)Intravenous InfusionIntravenous InfusionIntravenous Infusion

Table 2: Efficacy Data

Outcome MeasureThis compoundAducanumab (EMERGE Trial - High Dose)Lecanemab (Clarity AD Trial)Donanemab (TRAILBLAZER-ALZ 2 Trial)
Binding Affinity (Kd) 5-10 μM (to ApoE3/E4)[1]N/AN/AN/A
Amyloid Plaque Reduction (PET SUVR) N/AStatistically significant reduction vs. placebo[11]Statistically significant reduction vs. placebo[12]Statistically significant reduction vs. placebo[13]
Change in CDR-SB Score vs. Placebo at 18 months N/A-0.39 (22% slowing of decline)[11]-0.45 (27% slowing of decline)[12]-0.67 (35% slowing of decline in low/medium tau population)[13]
Neuroprotective Effect (Preclinical) Blocks heparin binding to ApoE in a concentration-dependent manner[1]N/AN/AN/A

Table 3: Safety and Tolerability (from Clinical Trials)

Adverse EventAducanumabLecanemabDonanemab
Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) ~35%~12.6%~24%
Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) CommonCommonCommon
Headache CommonCommonCommon
Infusion-related reactions CommonCommonCommon

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key methodologies employed in the evaluation of these drug candidates.

This compound: In Vitro Binding and Functional Assays

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique was used to identify the binding site of this compound on the ApoE protein. The exchange rate of amide hydrogen atoms with deuterium in the protein backbone is measured in the presence and absence of the ligand. Regions with reduced exchange rates upon ligand binding are identified as interaction sites.[3]

  • Fluorescence-Based Binding Assays: To determine the binding affinity (Kd) of this compound to ApoE, various fluorescence methods were employed. These include using fluorescently labeled ApoE or a fluorescent dye that reports on small molecule binding. The change in fluorescence upon titration with this compound is used to calculate the dissociation constant.[3]

  • Heparin-Binding Inhibition Assay: The ability of this compound to block the interaction of ApoE with heparin, a proxy for its interaction with cell surface receptors, was assessed. Fluorescently labeled heparin was incubated with ApoE in the presence of varying concentrations of this compound, and the change in fluorescence was measured to determine the concentration-dependent inhibition.[3]

Amyloid-Beta Monoclonal Antibodies: Clinical Trial Methodologies

  • Amyloid PET Imaging: Positron Emission Tomography (PET) with specific radiotracers (e.g., 18F-florbetapir, 18F-flutemetamol) is used to quantify the burden of amyloid plaques in the brain.[14][15] Patients undergo a baseline PET scan and follow-up scans at specified intervals during the clinical trial. The change in the Standardized Uptake Value Ratio (SUVR) is used as a measure of amyloid plaque reduction.[16]

  • Clinical Dementia Rating-Sum of Boxes (CDR-SB): The CDR-SB is a validated clinical scale used to assess the severity of dementia.[17] It is a 30-point scale that evaluates cognitive and functional performance across six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The change in CDR-SB score from baseline is a primary endpoint in many AD clinical trials to measure the rate of cognitive and functional decline.

Signaling Pathways and Experimental Workflows

This compound Neuroprotective Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the neuroprotective effects of this compound.

EZ482_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron ApoE4_patho Pathological ApoE4 ApoE4_corrected Corrected ApoE4 ApoE4_patho->ApoE4_corrected Allosteric Correction Mito_dys Mitochondrial Dysfunction ApoE4_patho->Mito_dys Neurite_inhib Inhibited Neurite Outgrowth ApoE4_patho->Neurite_inhib Abeta_prod Increased Aβ Production ApoE4_patho->Abeta_prod Neuroinflam Pro-inflammatory State ApoE4_patho->Neuroinflam EZ482 This compound EZ482->ApoE4_patho Binds to C-terminal Mito_norm Restored Mitochondrial Function ApoE4_corrected->Mito_norm Neurite_promo Promoted Neurite Outgrowth ApoE4_corrected->Neurite_promo Abeta_norm Normalized Aβ Production ApoE4_corrected->Abeta_norm Neuroinflam_res Resolved Neuroinflammation ApoE4_corrected->Neuroinflam_res Neuroprotection Neuroprotection Mito_norm->Neuroprotection Neurite_promo->Neuroprotection Abeta_norm->Neuroprotection Neuroinflam_res->Neuroprotection

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Amyloid-Beta Monoclonal Antibody Mechanism of Action

This diagram depicts the general mechanism of action for the amyloid-beta targeting monoclonal antibodies.

Abeta_Antibody_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia Abeta Amyloid-Beta (Aggregates) Fc_receptor Fc Receptor Abeta->Fc_receptor Opsonization Synaptic_dys Synaptic Dysfunction Abeta->Synaptic_dys Antibody Monoclonal Antibody Antibody->Abeta Binds to Aβ Phagocytosis Phagocytosis Fc_receptor->Phagocytosis Activates Abeta_cleared Cleared Aβ Phagocytosis->Abeta_cleared Leads to Neuroprotection Neuroprotection Abeta_cleared->Neuroprotection

Caption: General mechanism of amyloid-beta clearing monoclonal antibodies.

Experimental Workflow for Preclinical Evaluation of a Neuroprotective Compound

The following diagram outlines a typical experimental workflow for the preclinical assessment of a neuroprotective drug candidate like this compound in an Alzheimer's disease mouse model.

Preclinical_Workflow Start Start: AD Mouse Model Treatment Administer Drug Candidate (e.g., this compound) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry (Aβ plaques, p-tau, microglia, astrocytes) Sacrifice->IHC Biochem Biochemical Analysis (ELISA for Aβ, cytokines) Sacrifice->Biochem Data_analysis Data Analysis and Interpretation IHC->Data_analysis Biochem->Data_analysis End End: Assess Neuroprotective Efficacy Data_analysis->End

Caption: A typical preclinical experimental workflow for a neuroprotective drug.

Conclusion

The comparison between this compound and the amyloid-beta targeting monoclonal antibodies highlights the diversity of therapeutic strategies being pursued for Alzheimer's disease. The monoclonal antibodies, Aducanumab, Lecanemab, and Donanemab, have demonstrated the principle that clearing amyloid plaques can have a modest impact on cognitive decline, albeit with notable safety concerns. This compound represents a fundamentally different approach by targeting the genetic risk factor ApoE4. By correcting the pathological conformation of the ApoE4 protein, this compound has the potential to exert neuroprotective effects through multiple downstream pathways, including mitochondrial function, neurite outgrowth, Aβ metabolism, and neuroinflammation.

While the clinical data for the antibody therapies provide a benchmark for efficacy, the preclinical profile of this compound suggests a promising, mechanistically distinct alternative. Further preclinical and eventual clinical studies will be necessary to fully elucidate the neuroprotective potential of this compound and to directly compare its efficacy and safety with the established amyloid-targeting therapies. This guide provides a framework for understanding and evaluating these evolving therapeutic landscapes.

References

A Head-to-Head Comparison of p300 Inhibitors: C646 and the Elusive EZ-482

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the histone acetyltransferase p300 has emerged as a critical therapeutic target. Its role as a transcriptional co-activator is implicated in a variety of diseases, including cancer, making the study of its inhibitors a key focus for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of two molecules, C646 and EZ-482, in the context of p300 inhibition. While C646 is a well-documented p300 inhibitor, this investigation found no evidence of this compound possessing similar activity.

Initial Objective and Findings

The primary goal of this guide was to conduct a head-to-head comparison of this compound and C646 as inhibitors of the p300 histone acetyltransferase. However, extensive research and database searches have revealed no scientific literature or experimental data to support the classification of this compound as a p300 inhibitor. The available body of research consistently identifies this compound as a ligand of apolipoprotein E (ApoE), with its therapeutic potential being explored in the context of Alzheimer's disease.

Therefore, this guide will proceed with a comprehensive overview of C646 as a potent and selective p300 inhibitor, while noting the absence of comparable data for this compound in this specific functional context.

C646: A Potent and Selective p300/CBP Inhibitor

C646 is a widely utilized small molecule that acts as a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and its close homolog, CREB-binding protein (CBP). It functions by competing with the binding of acetyl-CoA to the enzyme's active site.

Quantitative Inhibitory Activity of C646

The potency and selectivity of C646 have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data for C646.

ParameterValueTarget/SystemReference
Ki 400 nMp300 (cell-free)[1][2][3]
IC50 1.6 µMp300 (cell-free)[2]
IC50 0.32 µMp300 (cell-free)[4]
Selectivity >100-foldPCAF, GCN5[5]
Selectivity No inhibitionKAT8[4]
Experimental Protocols

The characterization of C646 as a p300 inhibitor has been established through a series of key experiments. The detailed methodologies for these assays are crucial for researchers looking to replicate or build upon these findings.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on p300's enzymatic activity.

Experimental Workflow: In Vitro HAT Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare reaction mix: - Recombinant p300 - Histone peptide substrate (e.g., H4) - Assay Buffer inhibitor Add C646 (varying concentrations) or DMSO (control) reagents->inhibitor initiation Initiate reaction with [3H]-Acetyl-CoA inhibitor->initiation incubation Incubate at 30°C initiation->incubation quenching Stop reaction and spot on phosphocellulose paper incubation->quenching washing Wash to remove unincorporated [3H]-Acetyl-CoA quenching->washing scintillation Quantify radioactivity using scintillation counting washing->scintillation

Caption: Workflow for in vitro HAT assay to determine p300 inhibition.

Protocol:

  • A reaction mixture is prepared containing recombinant p300 enzyme, a histone peptide substrate (e.g., Histone H4), and an appropriate assay buffer.

  • C646, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.

  • The reaction is initiated by the addition of radiolabeled acetyl-CoA (e.g., [3H]-Acetyl-CoA).

  • The mixture is incubated at 30°C to allow the enzymatic reaction to proceed.

  • The reaction is then stopped, and the mixture is spotted onto phosphocellulose paper, which binds the acetylated histone peptides.

  • The paper is washed to remove any unincorporated radiolabeled acetyl-CoA.

  • The amount of radioactivity on the paper, corresponding to the level of histone acetylation, is quantified using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of C646.

Western Blotting for Cellular Histone Acetylation

This cell-based assay is used to confirm the effect of C646 on histone acetylation levels within a cellular context.

Experimental Workflow: Western Blotting

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture Culture cells to desired confluency treatment Treat cells with C646 (varying concentrations) or DMSO cell_culture->treatment lysis Lyse cells and extract proteins treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection

Caption: Workflow for Western blotting to assess cellular histone acetylation.

Protocol:

  • Cells are cultured and treated with various concentrations of C646 or a vehicle control (DMSO) for a specified period.

  • Cells are harvested, and total protein is extracted using a lysis buffer.

  • Protein concentration is determined to ensure equal loading.

  • Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a primary antibody for the total histone as a loading control.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the quantification of the relative levels of acetylated histones.

Signaling Pathways Modulated by C646

The inhibition of p300 by C646 has been shown to impact several critical cellular signaling pathways, primarily due to p300's role as a transcriptional co-activator. One of the most well-documented pathways affected by C646 is the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. The p65 subunit of NF-κB is a known substrate for p300. Acetylation of p65 by p300 is crucial for its transcriptional activity. By inhibiting p300, C646 can prevent p65 acetylation, leading to the suppression of NF-κB-mediated gene transcription.[6]

p300's Role in NF-κB Signaling and Inhibition by C646

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Activation stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Release IkB->NFkB p300 p300 NFkB->p300 p65_acetylation p65 Acetylation p300->p65_acetylation gene_transcription Pro-inflammatory Gene Transcription p65_acetylation->gene_transcription C646 C646 C646->p300 Inhibits

Caption: Inhibition of NF-κB signaling by C646 through p300.

Conclusion

This comparative guide sought to evaluate this compound and C646 as inhibitors of p300. While C646 is a well-established and characterized inhibitor with a clear mechanism of action, defined potency, and a significant body of supporting experimental data, there is a notable absence of evidence in the scientific literature to suggest that this compound functions as a p300 inhibitor. Researchers and drug development professionals should consider C646 as a valuable tool for studying the biological roles of p300 and for the development of therapeutics targeting this key epigenetic regulator. Future investigations may uncover novel functions for this compound, but based on current knowledge, it should not be considered for studies requiring p300 inhibition.

References

Validating On-Target Engagement of EZ-482 in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating the on-target engagement of EZ-482, a novel ligand targeting Apolipoprotein E (ApoE), within a cellular context. This compound has shown potential in Alzheimer's disease research by binding to the C-terminal domain of ApoE, with a particular allosteric effect on the ApoE4 isoform. This guide will detail the methodologies used to confirm this engagement and compare them with alternative techniques, offering researchers a toolkit for assessing target interaction for their compounds of interest.

Executive Summary

Validation of direct binding between a small molecule and its intended protein target in a living system is a critical step in drug discovery. For this compound, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and fluorescence-based assays have been pivotal in confirming its engagement with ApoE.[1][2] This guide presents a comparative overview of these methods alongside established alternatives: Cellular Thermal Shift Assay (CETSA), Förster Resonance Energy Transfer (FRET), Microscale Thermophoresis (MST), and Affinity Pulldown followed by Mass Spectrometry. Each method's principles, protocols, and representative data are presented to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: Comparison of Target Engagement Validation Methods

The following table summarizes quantitative data obtained from the described methodologies for validating on-target engagement.

Method Compound Target Protein Cell Type/System Quantitative Readout Value Reference
Fluorescence-based Assay This compoundApoE3 / ApoE4In vitroDissociation Constant (Kd)5-10 µM[3]
HDX-MS This compoundApoE3 / ApoE4In vitroBinding SiteC-terminal domain[1]
Cellular Thermal Shift Assay (CETSA) CDK19 Probe 1CDK19K562, SW620 cellsEC50Not specified[4]
Cellular Thermal Shift Assay (CETSA) Various Kinase Inhibitors67 proteinsCell lysateNot specifiedNot specified[5]
FRET VariousSUMO1-Ubc9SolutionKd0.47 ± 0.03 µM[6]
FRET Small MoleculeProtein with TryptophanIn vitroKdnM range[7]
Microscale Thermophoresis (MST) HINT1/HINT2 ligandsHINT1 / HINT2SolutionKd~50-60 µM[8]
Microscale Thermophoresis (MST) Ypet-wt-BLIPwt-TEM1Cell lysateKd10 ± 4 nM
Affinity Pulldown-MS IPLsMTAPCell lysateKd~40 µM[9]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

ApoE Signaling Pathway

Apolipoprotein E plays a crucial role in lipid transport and metabolism. In the brain, ApoE-containing lipoprotein particles interact with cell surface receptors, such as the Low-Density Lipoprotein Receptor (LDLR) and the LDLR-related protein 1 (LRP1), to mediate the cellular uptake of lipids. This process is also implicated in the clearance of amyloid-beta peptides, a key event in the pathology of Alzheimer's disease. This compound, by binding to ApoE, allosterically modulates its N-terminal region, which is responsible for receptor binding.

ApoE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EZ482 This compound ApoE Apolipoprotein E (ApoE) EZ482->ApoE Binds to C-terminal domain ApoE_EZ482 ApoE-EZ482 Complex ApoE->ApoE_EZ482 LRP1 LRP1 Receptor ApoE_EZ482->LRP1 Modulated Binding LDLR LDLR Receptor ApoE_EZ482->LDLR Modulated Binding AmyloidBeta Amyloid-Beta (Aβ) AmyloidBeta->LRP1 Binds Endosome Endosome LRP1->Endosome Endocytosis LDLR->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome

ApoE signaling pathway and the influence of this compound.
Experimental Workflow for Target Engagement Validation

The following diagram illustrates a generalized workflow for validating the on-target engagement of a small molecule in living cells, highlighting the key stages of various methodologies.

Experimental_Workflow cluster_methods Validation Method cluster_readouts Quantitative Readout start Start: Living Cells compound_treatment Treat with Small Molecule (e.g., this compound) start->compound_treatment stress_or_lysis Apply Stress or Lyse Cells compound_treatment->stress_or_lysis cetsa CETSA: Heat Shock stress_or_lysis->cetsa Thermal fret FRET: Fluorescence Microscopy stress_or_lysis->fret Imaging mst MST: Cell Lysis stress_or_lysis->mst Lysis pulldown Affinity Pulldown: Cell Lysis & Incubation stress_or_lysis->pulldown Lysis analysis Analysis cetsa->analysis fret->analysis mst->analysis pulldown->analysis western_blot Western Blot (ΔTm) analysis->western_blot fret_efficiency FRET Efficiency analysis->fret_efficiency kd_value Binding Affinity (Kd) analysis->kd_value ms_data Mass Spectrometry (Enrichment) analysis->ms_data end Conclusion: Target Engagement Validated western_blot->end fret_efficiency->end kd_value->end ms_data->end

General workflow for target engagement validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for this compound

Principle: HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. Ligand binding protects certain regions of the protein from exchange, allowing for the identification of binding sites and conformational changes.[10][11][12][13][14]

Protocol:

  • Protein Preparation: Prepare solutions of ApoE (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Ligand Incubation: Incubate ApoE with and without this compound (e.g., 2-hour incubation).

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand mixture into a D2O-based buffer. Collect samples at various time points (e.g., 10s, 1m, 10m, 1h).

  • Quenching: Stop the exchange reaction by adding a quench buffer (e.g., low pH and low temperature) to reduce the pH to ~2.5.

  • Proteolysis: Digest the quenched protein samples with an acid-stable protease (e.g., pepsin) online.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by mass spectrometry to measure the deuterium uptake for each peptide.

  • Data Analysis: Compare the deuterium uptake of peptides from ApoE with and without this compound to identify regions with reduced exchange, indicating the binding site.

Fluorescence-Based Binding Assay for this compound

Principle: This assay measures the change in a fluorescent property upon binding of a ligand to a protein to determine the binding affinity (Kd).[15][16][17][18]

Protocol:

  • Reagent Preparation: Prepare a solution of ApoE at a fixed concentration and a serial dilution of this compound. A fluorescent probe that binds to ApoE and is displaced by this compound can be used.

  • Incubation: Mix the ApoE solution with the different concentrations of this compound in a microplate and incubate to reach binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity or polarization using a plate reader.

  • Data Analysis: Plot the change in fluorescence as a function of the this compound concentration and fit the data to a suitable binding model to calculate the Kd.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. This stabilization is detected as an increase in the melting temperature (Tm) of the protein.[5][19][20][21][22]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the small molecule of interest or vehicle control for a defined period (e.g., 1-2 hours).[4][23]

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.[4][24]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[4][23]

  • Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[4]

  • Protein Quantification and Western Blot: Quantify the protein concentration in the soluble fraction. Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target protein.[4][24]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). If a small molecule induces a conformational change that brings the fluorophores closer or separates them, a change in FRET efficiency can be measured.[6][25][26]

Protocol:

  • Cell Preparation: Transfect cells with constructs expressing the target protein fused to a FRET donor (e.g., CFP) and a biosensor or interacting partner fused to a FRET acceptor (e.g., YFP).

  • Compound Treatment: Treat the cells with the small molecule of interest.

  • Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.

  • Data Analysis: Calculate the FRET efficiency. A change in FRET efficiency upon compound treatment indicates that the small molecule has engaged the target and induced a conformational change or altered a protein-protein interaction.

Microscale Thermophoresis (MST)

Principle: MST measures the movement of molecules in a microscopic temperature gradient. The binding of a small molecule to a target protein alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement, which can be used to quantify binding affinity.[27][28][29][30][31][32][33][34]

Protocol:

  • Cell Lysis: Lyse cells expressing the fluorescently tagged target protein (e.g., GFP-tagged) in a non-denaturing buffer.

  • Sample Preparation: Prepare a serial dilution of the small molecule. Mix the cell lysate containing the target protein with each concentration of the small molecule.[28]

  • Capillary Loading: Load the mixtures into MST capillaries.[33]

  • MST Measurement: Place the capillaries in the MST instrument and measure the thermophoretic movement of the fluorescently tagged target protein.

  • Data Analysis: Plot the change in thermophoresis as a function of the small molecule concentration and fit the data to a binding curve to determine the Kd.[27]

Affinity Pulldown with Mass Spectrometry

Principle: A modified version of the small molecule is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[9][35][36][37][38][39][40][41][42][43]

Protocol:

  • Probe Synthesis: Synthesize an analog of the small molecule with a linker and an affinity tag (e.g., biotin).

  • Cell Lysis: Lyse cells to obtain a protein extract.

  • Affinity Purification: Incubate the cell lysate with beads coated with the affinity-tagged small molecule.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins pulled down with the active compound to those pulled down with a negative control to identify specific binding partners. Quantitative proteomics techniques like SILAC can be used for more precise quantification.[9][37][38]

References

Safety Operating Guide

Proper Disposal of EZ-482: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of EZ-482, a novel ligand of apolipoprotein (ApoE) utilized in research settings.[1][2][3] Adherence to these procedures is essential for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Logistical Information

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

Key Safety Data
PropertyInformationSource
CAS Number 1016456-76-0MedChemExpress[1]
Molecular Formula C₂₄H₂₄N₂O₄Factual Data
Appearance Solid powderGeneral knowledge
Solubility Soluble in DMSOMedChemExpress[1]
Hazard Statements (Example) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Note: These are examples and the specific H-phrases for this compound must be obtained from its official SDS.[2]
Precautionary Statements (Example) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Note: These are examples and the specific P-phrases for this compound must be obtained from its official SDS.[2]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

1. Evacuate: Evacuate non-essential personnel from the immediate spill area. 2. Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood. 3. Containment:

  • For a solid spill, carefully sweep up the material to avoid creating dust. Place it into a clearly labeled, sealed container for hazardous waste.
  • For a solution spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill. Do not use combustible materials such as paper towels on a large spill of a flammable solution. Place the absorbent material into a labeled, sealed container for hazardous waste. 4. Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, or as recommended in the SDS), and then wipe the area with a damp cloth. Dispose of all contaminated cleaning materials as hazardous waste. 5. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when cleaning up a spill.

Disposal Procedures

The disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as contaminated waste.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

Step 2: Waste Collection and Storage

  • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Irritant").

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

Step 3: Institutional Disposal Protocol

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS department with a completed hazardous waste manifest, if required, detailing the contents of the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

EZ482_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Process start Start: Handling this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe waste_gen Generate this compound Waste (Unused product, contaminated items, solutions) ppe->waste_gen segregate Segregate Waste waste_gen->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store in Designated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

This structured approach to the disposal of this compound ensures that all safety and regulatory requirements are met, fostering a culture of responsibility and safety within the laboratory.

References

Essential Safety and Disposal Guidance for EZ-482

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like EZ-482 are paramount for ensuring laboratory safety and environmental compliance. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a small molecule ligand of apolipoprotein E (ApoE) investigated for its potential in Alzheimer's disease research.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is necessary. Standard laboratory PPE for handling potent small molecule compounds should be worn at all times.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Recommended when handling the powder form. Use a certified respirator (e.g., N95) or work in a ventilated enclosure.
Operational Handling and Storage

This compound is a novel ligand that binds to the C-terminal domain of ApoE isoforms ApoE3 and ApoE4 with a dissociation constant (Kd) in the range of 5-10 μM.[1] Its interaction with ApoE4 induces a unique allosteric effect on the N-terminal domain.[1] For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (DMSO).

Storage:

  • Solid Form: Store in a cool, dry, and well-ventilated area.

  • In Solution (DMSO): Store at -20°C or -80°C for long-term stability.

Preparation of Solutions:

  • Handle the solid compound in a chemical fume hood to avoid inhalation of any airborne particles.

  • Use appropriate solvents as indicated by experimental protocols. A common solvent is DMSO.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound (e.g., in DMSO) and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of as hazardous solid waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if applicable (e.g., "this compound in DMSO").

  • Storage of Waste: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.

  • DO NOT dispose of this compound down the drain or in regular trash.

Experimental Protocol: In Vitro Binding Assay

The following is a generalized protocol for assessing the binding of this compound to ApoE, based on information from published research.

Objective: To determine the binding affinity of this compound to a specific isoform of Apolipoprotein E (e.g., ApoE4).

Materials:

  • Recombinant human ApoE4 protein

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for dissolving this compound)

  • Microplate reader with fluorescence detection capabilities

  • Fluorescent probe (e.g., a reporter that binds to the same site or is displaced upon ligand binding)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a microplate, add a constant concentration of ApoE4 and the fluorescent probe to each well.

  • Add the varying concentrations of this compound to the wells.

  • Incubate the plate at a controlled temperature for a specified time to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a microplate reader.

  • Plot the change in fluorescence as a function of the this compound concentration.

  • Calculate the dissociation constant (Kd) by fitting the data to a suitable binding isotherm model.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound on Apolipoprotein E4 and a general experimental workflow for its characterization.

EZ482_Mechanism_Workflow This compound Mechanism of Action and Experimental Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow EZ482 This compound C_terminal C-Terminal Domain EZ482->C_terminal Binds to ApoE4 Apolipoprotein E4 (ApoE4) ApoE4->C_terminal N_terminal N-Terminal Domain ApoE4->N_terminal C_terminal->N_terminal Induces Allosteric_Effect Allosteric Conformational Change N_terminal->Allosteric_Effect Undergoes Functional_Assay Conduct Cellular/Functional Assays Allosteric_Effect->Functional_Assay Investigated in Compound_Prep Prepare this compound Stock Solution (in DMSO) Binding_Assay Perform In Vitro Binding Assay Compound_Prep->Binding_Assay Protein_Prep Prepare Recombinant ApoE4 Protein_Prep->Binding_Assay Data_Analysis Analyze Binding Data (Calculate Kd) Binding_Assay->Data_Analysis Data_Analysis->Functional_Assay

Caption: Mechanism of this compound binding to ApoE4 and a typical experimental workflow.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。